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Core Science & Biosynthesis

Foundational

The Metabolic Architecture of 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin) in Humans

A Technical Whitepaper on Biotransformation, Pharmacokinetics, and Herb-Drug Interactions Executive Summary & Structural Pharmacology 5,7-Dihydroxy-4'-methoxyflavanone, universally known as Isosakuranetin (ISN) , is a na...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Biotransformation, Pharmacokinetics, and Herb-Drug Interactions

Executive Summary & Structural Pharmacology

5,7-Dihydroxy-4'-methoxyflavanone, universally known as Isosakuranetin (ISN) , is a naturally occurring 4'-O-methylated flavanone. While structurally similar to its isomer sakuranetin, ISN possesses a unique pharmacological profile that has garnered significant attention in modern drug development. Recent investigations highlight its pleiotropic efficacy, demonstrating potent anti-photoaging properties via the suppression of UV-B-induced Matrix Metalloproteinase-1 (MMP-1)[1], targeted anti-leukemic activity through AMPK and PI3K/Akt signaling modulation[2], and notable hepatoprotective effects[3].

However, the clinical translation of ISN is heavily dictated by its complex pharmacokinetic (PK) profile. As a highly lipophilic aglycone, ISN undergoes extensive presystemic metabolism (first-pass effect) in both the intestine and the liver. Understanding the precise enzymatic pathways responsible for its biotransformation is critical for predicting bioavailability and mitigating potential Herb-Drug Interactions (HDIs).

Human Biotransformation Pathways

The metabolic fate of Isosakuranetin in humans is a multi-phasic process involving functionalization, conjugation, and microbiome-mediated degradation.

Phase I Metabolism: Cytochrome P450 Functionalization

The hallmark of ISN Phase I metabolism is 4'-O-demethylation , a reaction predominantly catalyzed by the hepatic enzymes CYP3A4 and CYP1A2. This demethylation converts ISN into its active, non-methylated derivative, naringenin (5,7,4'-trihydroxyflavanone). A secondary, albeit less dominant, Phase I pathway involves the hydroxylation of the B-ring, which yields eriodictyol . These functionalization steps increase the hydrophilicity of the molecule and introduce reactive hydroxyl groups necessary for subsequent conjugation.

Phase II Metabolism: Glucuronidation & Sulfation

Following Phase I activation (or acting directly on the parent ISN molecule), Phase II enzymes catalyze the addition of bulky, polar moieties to facilitate renal and biliary excretion. UDP-glucuronosyltransferases (UGTs) , specifically UGT1A9, play a critical role in the glucuronidation of both ISN and naringenin. ISN is notable not only as a substrate but also as a competitive inhibitor of UGT1A9, presenting a mechanistic basis for potential metabolic bottlenecks when co-administered with other UGT1A9 substrates.

Phase III / Microbial Degradation

Unabsorbed ISN and its conjugated metabolites that are excreted via bile into the intestine eventually reach the colon. Here, the colonic microflora enzymatically cleaves the heterocyclic C-ring of the flavanone backbone. This ring fission results in the formation of smaller, highly absorbable phenolic acids—primarily phenylacetic acid and p-hydroxyphenylacetic acid —which enter the systemic circulation and contribute to the prolonged antioxidant capacity associated with flavonoid consumption[4].

MetabolicPathway ISN Isosakuranetin (5,7-Dihydroxy-4'-methoxyflavanone) Naringenin Naringenin (4'-O-Demethylation) ISN->Naringenin CYP450 (e.g., CYP3A4) O-Demethylase Eriodictyol Eriodictyol (B-ring Hydroxylation) ISN->Eriodictyol CYP450 Hydroxylase Phase2_ISN ISN-Glucuronide (Phase II Conjugation) ISN->Phase2_ISN UGT1A9 / SULTs Phase2_Nar Naringenin-Glucuronide (Phase II Conjugation) Naringenin->Phase2_Nar UGTs RingFission Microbial Ring Fission (Phenylacetic Acids) Naringenin->RingFission Colonic Microflora Eriodictyol->RingFission Colonic Microflora

Fig 1. Core Phase I, Phase II, and microbial biotransformation pathways of Isosakuranetin.

Pharmacokinetic Modulations & Herb-Drug Interactions

Beyond its own metabolism, ISN actively modulates the expression and catalytic activity of key drug-metabolizing enzymes (DMEs). This characteristic is highly relevant in pathological states such as liver cirrhosis or diabetes, where baseline CYP450 activity is often suppressed due to chronic inflammation.

Recent pharmacokinetic studies utilizing the Janus kinase (JAK) inhibitor tofacitinib —a drug heavily reliant on CYP3A1/2 and CYP2C11 for clearance—demonstrate ISN's modulatory power. In diabetic and cirrhotic rat models, hepatic CYP2C expression and intrinsic clearance (CL_int) are severely diminished, leading to toxic accumulations of tofacitinib[3]. Administration of ISN partially restores CYP-mediated metabolic capacity, significantly increasing hepatic and intestinal clearance and normalizing the Area Under the Curve (AUC) of the co-administered drug[5].

Quantitative Data Summaries

Table 1: Primary Human Biotransformation Pathways of Isosakuranetin

SubstrateEnzyme SystemPrimary MetaboliteReaction Type
Isosakuranetin CYP3A4, CYP1A2Naringenin4'-O-Demethylation
Isosakuranetin CYP450 (Various)EriodictyolB-ring Hydroxylation
Isosakuranetin UGT1A9ISN-GlucuronidePhase II Conjugation
Naringenin UGTsNaringenin-GlucuronidePhase II Conjugation
Naringenin/Eriodictyol Colonic MicrofloraPhenylacetic AcidsC-ring Fission

Table 2: Modulatory Effect of Isosakuranetin on Tofacitinib Pharmacokinetics (Diabetic Model Proxy)[5]

Pharmacokinetic ParameterDiabetic Control (DM)DM + Isosakuranetin (DM-ISN)Systemic Impact
Hepatic CL_int (µL/min/mg)Decreased by 22.0%Increased by 27.8%Partial Restoration of Clearance
Intestinal CL_int (µL/min/mg)Decreased by 61.2%Increased by 93.7%Significant Restoration of Clearance
CYP2C Expression Decreased by 66.1%Increased by 17.4%Partial Enzyme Recovery
AUC (Oral) (µg·h/mL)Increased by 97.3%Normalized to BaselineReversal of PK Alteration

Self-Validating Experimental Protocols for Metabolite Profiling

To ensure reproducibility and scientific rigor, the following protocol outlines the gold-standard methodology for profiling ISN metabolism in vitro using Human Liver Microsomes (HLMs). Every step is designed as a self-validating system, ensuring that artifacts are minimized and true enzymatic kinetics are captured.

Protocol: HLM Stability & Phase I/II Metabolite Profiling

Step 1: Matrix Preparation & Permeabilization

  • Action: Suspend pooled HLMs (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add Alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes.

  • Causality: The phosphate buffer precisely mimics physiological pH, while MgCl₂ acts as an indispensable cofactor for NADPH-dependent CYP450 activity. Alamethicin, a pore-forming peptide, is critical for Phase II profiling; it permeabilizes the microsomal membrane, allowing the highly polar cofactor UDPGA to access the luminally oriented active sites of UGT enzymes. Without this step, glucuronidation rates will be artificially suppressed.

Step 2: Substrate & Cofactor Incubation

  • Action: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding ISN (final concentration 10 µM), an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH), and 2 mM UDPGA.

  • Causality: An NADPH-regenerating system is strictly preferred over direct NADPH addition. Direct addition leads to rapid cofactor degradation and product inhibition over the 60-minute incubation period, whereas the regenerating system maintains steady-state electron flow for CYP450s. UDPGA drives the parallel glucuronidation pathways.

Step 3: Reaction Quenching & Extraction

  • Action: Terminate the reaction at designated time points (e.g., 0, 15, 30, 60 mins) by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., hesperetin at 1 µM). Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile serves a dual purpose: it instantaneously denatures microsomal proteins, freezing the metabolic snapshot in time, and efficiently extracts the highly hydrophobic flavanones into the supernatant for downstream analysis.

Step 4: LC-MS/MS Quantification

  • Action: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the specific precursor-to-product ion transitions for ISN, naringenin, eriodictyol, and their respective glucuronides.

  • Causality: MRM provides unparalleled sensitivity and selectivity, allowing for the precise quantification of low-abundance metabolites amidst a complex biological matrix, validating the mass balance of the parent compound's disappearance.

HLM_Workflow Prep 1. Matrix Prep HLMs + MgCl2 + Alamethicin Incubate 2. Incubation ISN + NADPH/UDPGA (37°C, pH 7.4) Prep->Incubate Quench 3. Quenching Cold ACN + IS (Protein Precip.) Incubate->Quench Analyze 4. LC-MS/MS MRM Mode Quantification Quench->Analyze

Fig 2. Self-validating in vitro workflow for HLM-mediated metabolite profiling of Isosakuranetin.

References

  • [3] Effects of Isosakuranetin on Pharmacokinetic Changes of Tofacitinib in Rats with N-Dimethylnitrosamine-Induced Liver Cirrhosis - PMC. National Institutes of Health (NIH). 3

  • [5] Modulation of tofacitinib pharmacokinetics by isosakuranetin in streptozotocin-induced diabetic rats. ResearchGate. 5

  • [4] View of Bioavailability and metabolism of food bioactives and their health effects: a review. ISNFF Journal of Functional Biomaterials. 4

  • [2] Isosakuranetin lnduces Autophagy and Apoptosis Through AMPK and PI3K/Akt Signaling in Human Leukemia Cells - PubMed. National Institutes of Health (NIH). 2

  • [1] The Methoxyflavonoid Isosakuranetin Suppresses UV-B-Induced Matrix Metalloproteinase-1 Expression and Collagen Degradation Relevant for Skin Photoaging - PubMed. National Institutes of Health (NIH). 1

Sources

Exploratory

The Dual-Action Antioxidant Mechanism of 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin): A Technical Whitepaper

Executive Summary In the landscape of drug development and natural product pharmacology, 5,7-Dihydroxy-4'-methoxyflavanone , commonly known as Isosakuranetin , has emerged as a highly potent cytoprotective agent. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and natural product pharmacology, 5,7-Dihydroxy-4'-methoxyflavanone , commonly known as Isosakuranetin , has emerged as a highly potent cytoprotective agent. Unlike basic antioxidants that rely solely on sacrificial electron donation, Isosakuranetin operates via a sophisticated dual-action mechanism: it provides immediate physicochemical neutralization of reactive oxygen species (ROS) while simultaneously triggering long-term genomic defense via the Nrf2/Keap-1 signaling axis[1].

This whitepaper provides an in-depth mechanistic analysis of Isosakuranetin's antioxidant properties and outlines rigorously designed, self-validating experimental protocols for application scientists and researchers investigating flavanone-mediated cytoprotection.

Physicochemical Basis of Direct ROS Scavenging

The structural architecture of Isosakuranetin—specifically the presence of hydroxyl groups at the C-5 and C-7 positions on the A-ring—dictates its capacity for direct radical scavenging.

Recent Density Functional Theory (DFT) calculations have mapped the thermodynamic viability of various radical neutralization pathways[2]. When confronted with highly reactive hydroxyl radicals (•OH) in aqueous environments, Isosakuranetin neutralizes oxidative threats primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) [2]. The C-5 and C-7 hydroxyl sites act as optimal proton donors, stabilizing the resulting phenoxyl radical through resonance across the flavanone backbone.

Table 1: Thermodynamic Mechanisms of Direct Radical Scavenging
MechanismDescriptionThermodynamic Probability (Aqueous)Causality / Structural Requirement
HAT Hydrogen Atom TransferHigh Direct abstraction of H+ from C-5/C-7 OH groups by •OH radicals.
SPLET Sequential Proton Loss Electron TransferHigh Initial deprotonation followed by rapid electron transfer to the radical.
RAF Radical Adduct FormationModerate•OH addition to the aromatic ring; limited by steric hindrance.
SET-PT Single Electron Transfer-Proton TransferLowHigh ionization potential makes initial electron transfer energetically costly.

Genomic Regulation: The Nrf2/Keap-1 Axis

Direct physicochemical scavenging is rapidly depleted under severe oxidative stress. For sustained therapeutic efficacy, Isosakuranetin acts as an electrophilic signaling molecule that modulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1].

Under basal conditions, Nrf2 is sequestered in the cytosol by its repressor protein, Keap-1, which targets it for ubiquitination and proteasomal degradation. Isosakuranetin disrupts the Keap-1/Nrf2 complex[1]. This dissociation allows free Nrf2 to translocate into the nucleus, where it binds to Antioxidant Response Elements (ARE). This genomic binding initiates the transcription of a vast network of phase II detoxifying enzymes, fundamentally altering the cell's oxidative threshold.

Nrf2_Pathway ISN Isosakuranetin (5,7-Dihydroxy-4'-methoxyflavanone) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) ISN->Keap1_Nrf2 Modulates Keap1 Nrf2_Free Free Nrf2 (Cytosol) Keap1_Nrf2->Nrf2_Free Release ROS ROS / Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nucleus Nrf2 Translocation (Nucleus) Nrf2_Free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Enzymes Upregulation of SOD, CAT, HO-1, GPx ARE->Enzymes Gene Expression

Fig 1. Isosakuranetin-mediated activation of the Nrf2/Keap1 antioxidant signaling pathway.

Table 2: Modulation of Antioxidant Biomarkers by Isosakuranetin
BiomarkerBiological FunctionEffect of Isosakuranetin
Nrf2 Master genomic regulator of the antioxidant responseUpregulated (Nuclear Translocation)
Keap-1 Cytosolic inhibitor and degrader of Nrf2Downregulated
SOD / CAT Conversion of superoxide to H₂O₂ and subsequently to H₂OSignificantly Upregulated
GSH Endogenous intracellular antioxidant reservoirRestored / Upregulated
MDA Byproduct and marker of lipid peroxidationSignificantly Downregulated

Self-Validating Experimental Methodologies

As application scientists, we must recognize that an experimental protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems , ensuring that any observed antioxidant effect is mechanistically accurate and free from artifactual interference.

Intracellular ROS Quantification via DCFH-DA

Causality & Logic: We utilize 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) because its diacetate groups allow it to permeate the cell membrane. Once inside, intracellular esterases cleave the diacetate, trapping the non-fluorescent DCFH inside the cell. Oxidation by intracellular ROS converts it to highly fluorescent DCF[3]. By pre-treating cells with Isosakuranetin hours prior to an oxidative insult, we measure the compound's ability to prophylactically upregulate antioxidant enzymes rather than just acting as a direct chemical scavenger in the media.

Self-Validating Controls:

  • Positive Control: H₂O₂ treatment alone (proves the assay can detect ROS spikes).

  • Negative Control: Vehicle only (establishes baseline cellular fluorescence).

  • Probe-Only Control: Cell-free well with DCFH-DA (rules out spontaneous auto-oxidation of the dye).

ROS_Workflow Step1 Cell Culture & Seeding (e.g., PC12 cells) Step2 Isosakuranetin Pre-treatment (Dose-dependent) Step1->Step2 24h incubation Step3 Oxidative Challenge (e.g., H2O2 or PFOS) Step2->Step3 1-2h prior Step4 DCFH-DA Probe Incubation (Dark, 37°C) Step3->Step4 Induces ROS Step5 Fluorescence Quantification (Ex: 485nm, Em: 530nm) Step4->Step5 Intracellular cleavage

Fig 2. Self-validating experimental workflow for intracellular ROS quantification.

Step-by-Step Protocol:

  • Seed target cells (e.g., H9c2 or PC12) in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate for 24 hours.

  • Pre-treat cells with varying concentrations of Isosakuranetin (e.g., 5, 10, 20 µM) for 12-24 hours to allow for Nrf2-mediated gene transcription.

  • Wash wells with PBS to remove extracellular flavanones, preventing direct chemical scavenging in the media.

  • Add 10 µM DCFH-DA in serum-free media. Incubate in the dark at 37°C for 30 minutes.

  • Wash cells twice with PBS to remove uncleaved extracellular probe.

  • Introduce the oxidative challenge (e.g., 100 µM H₂O₂ or PFOS) for 1 hour.

  • Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

Nrf2 Nuclear Translocation Assay (Subcellular Fractionation)

Causality & Logic: Measuring total cellular Nrf2 via Western Blot is insufficient to prove pathway activation, as inactive Nrf2 is constantly synthesized and degraded in the cytosol. True activation requires proving that Nrf2 has physically moved into the nucleus. This requires subcellular fractionation.

Self-Validating Controls: Fractionation is highly prone to cross-contamination. To establish trustworthiness, the assay must validate fraction purity:

  • Nuclear Fraction Validation: Must test positive for Lamin B1 (nuclear envelope marker) and strictly negative for GAPDH (cytosolic marker).

  • Cytosolic Fraction Validation: Must test positive for GAPDH and strictly negative for Lamin B1. If GAPDH appears in the nuclear fraction, the lysis buffer was too harsh, the nuclei ruptured, and the assay is invalid.

Step-by-Step Protocol:

  • Treat cells with Isosakuranetin for 6 hours (peak translocation window).

  • Harvest cells and resuspend in Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, supplemented with protease/phosphatase inhibitors). Incubate on ice for 15 minutes to swell cells.

  • Add 10% NP-40 to a final concentration of 0.6%, vortex vigorously for 10 seconds, and centrifuge at 10,000 x g for 30 seconds.

  • Collect Supernatant: This is the Cytosolic Fraction.

  • Process Pellet: Wash the intact nuclear pellet once with hypotonic buffer. Resuspend in Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 25% glycerol).

  • Sonicate briefly, incubate on ice for 30 minutes, and centrifuge at 20,000 x g for 15 minutes. The supernatant is the Nuclear Fraction.

  • Perform Western Blotting on both fractions, probing for Nrf2, Keap-1, Lamin B1, and GAPDH.

Therapeutic Implications in Drug Development

The mechanistic robustness of Isosakuranetin translates into significant in vivo therapeutic potential, particularly in cardiovascular and endothelial protection.

Recent toxicological studies demonstrate that Isosakuranetin effectively mitigates cardiac toxicity induced by perfluorooctane sulfonate (PFOS), a pervasive environmental pollutant[1]. By upregulating the Nrf2 pathway, Isosakuranetin restores depleted glutathione (GSH) reserves and suppresses the generation of malondialdehyde (MDA), thereby halting lipid peroxidation and subsequent cellular apoptosis[1].

Furthermore, Isosakuranetin exhibits potent antihypertensive properties. In models of L-NAME-induced hypertension, the compound counteracts the depletion of nitric oxide (NO) by reducing oxidative stress within the vascular endothelium[3]. By neutralizing the ROS that rapidly degrade NO, Isosakuranetin restores endothelial function, promotes vasodilation, and significantly lowers systolic blood pressure[3].

References

  • A DFT study on OH radical scavenging activities of eriodictyol, Isosakuranetin and pinocembrin Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL:[Link]

  • The therapeutic potential of isosakuranetin against perfluorooctane sulfonate instigated cardiac toxicity via modulating Nrf-2/Keap-1 pathway, inflammatory, apoptotic, and histological profile Source: Cell Biochemistry and Function (PubMed / ResearchGate) URL:[Link]

  • Isosakuranetin ameliorates hypertension in rats induced by L-NAME Source: PubMed Central (PMC) URL:[Link]

Sources

Foundational

Isosakuranetin: A Comprehensive Technical Whitepaper on Pharmacological Mechanisms and Therapeutic Potential

Executive Summary Isosakuranetin (4'-methoxy-5,7-dihydroxyflavanone) is a naturally occurring O-methylated flavonoid predominantly found in citrus fruits and various botanicals. Unlike its isomer sakuranetin, isosakurane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isosakuranetin (4'-methoxy-5,7-dihydroxyflavanone) is a naturally occurring O-methylated flavonoid predominantly found in citrus fruits and various botanicals. Unlike its isomer sakuranetin, isosakuranetin possesses a unique methoxy substitution at the 4'-position of the B-ring. This structural nuance significantly alters its lipophilicity, target affinity, and pharmacokinetic profile. As a Senior Application Scientist, I have structured this whitepaper to synthesize the current pharmacological landscape of isosakuranetin, detailing its mechanisms of action across antimicrobial resistance, nociception, metabolic regulation, and dermatological applications, supported by self-validating experimental protocols.

Core Pharmacological Mechanisms

Anti-Virulence Activity Against MRSA

The rise of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates non-bactericidal approaches that exert low selective pressure for resistance. Isosakuranetin acts as a potent anti-virulence agent through dual-target inhibition. It directly binds to 1, a membrane-bound transpeptidase responsible for anchoring surface proteins containing the LPXTG motif to the bacterial cell wall[1]. By inhibiting SrtA, isosakuranetin abolishes bacterial adhesion to fibrinogen and subsequent biofilm formation[1]. Concurrently, it downregulates the transcription of RNAIII, the effector of the agr quorum-sensing system, leading to a dose-dependent suppression of α-hemolysin (Hla) expression, thereby neutralizing MRSA's hemolytic capacity[1].

MRSA_Virulence ISN Isosakuranetin SrtA Sortase A (SrtA) ISN->SrtA Direct Inhibition RNAIII RNAIII Transcription ISN->RNAIII Downregulates Adhesion Bacterial Adhesion & Biofilm SrtA->Adhesion Prevents Hla α-Hemolysin (Hla) RNAIII->Hla Reduces Expression Hemolysis Hemolytic Activity Hla->Hemolysis Attenuates

Isosakuranetin-mediated dual inhibition of Sortase A and α-Hemolysin in MRSA.

TRPM3 Channel Blockade and Nociception

Transient Receptor Potential Melastatin 3 (TRPM3) is a calcium-permeable, non-selective cation channel heavily implicated in the detection of noxious heat and inflammatory pain. Isosakuranetin has been identified as a 2[2]. Interestingly, its inhibitory efficacy is isoform-dependent; it fully blocks CIM0216-evoked currents in the TRPM3α2 splice variant at 5 μM, whereas it exhibits a higher IC50 (32.5 μM) against the TRPM3α1 variant[2]. This blockade effectively attenuates thermal nociception and chemical-induced pain in vivo, positioning isosakuranetin as a promising scaffold for novel non-opioid analgesics[2].

Melanogenesis Regulation

In dermatological pharmacology, isosakuranetin demonstrates a paradoxical but beneficial effect on melanocytes. It stimulates melanin accumulation in B16BL6 murine melanoma cells without inducing cytotoxicity[3]. The mechanism is driven by the targeted 4[4]. The suppression of these pathways relieves the inhibition on the Microphthalmia-associated transcription factor (MITF), leading to the upregulation of key melanogenic enzymes: Tyrosinase (Tyr), Tyrosinase-related protein 1 (TRP1), and TRP2[3].

Melanogenesis ISN Isosakuranetin ERK ERK1/2 Pathway ISN->ERK Inhibits PI3K PI3K/AKT Pathway ISN->PI3K Inhibits MITF MITF Activation ERK->MITF Disinhibition PI3K->MITF Disinhibition Tyr Tyrosinase (Tyr) MITF->Tyr Upregulates TRP TRP1 / TRP2 MITF->TRP Upregulates Melanin Melanin Accumulation Tyr->Melanin Synthesis TRP->Melanin Synthesis

Isosakuranetin-mediated melanogenesis via ERK1/2 and PI3K/AKT pathway inhibition.

Gastrointestinal Motility and Ion Transport

Recent transcriptomic and metabolomic profiling has uncovered isosakuranetin's role as a non-irritant laxative. It shifts epithelial ion transport by 5 and reducing NHE3-dependent sodium absorption[5]. This osmotic shift, combined with the triggering of 5-HT release via enteroendocrine signaling, accelerates peristalsis without inducing mucosal damage or relying on microbial activation[5].

Quantitative Pharmacodynamics

Summarizing the kinetic and binding affinities of isosakuranetin provides a clear view of its therapeutic windows and potential off-target liabilities.

Target / EnzymeAssay SystemIC50 / EfficacyBiological Consequence
Sortase A (SrtA) FRET Assay (in vitro)21.20 μg/mLAttenuates MRSA adhesion and biofilm[1]
TRPM3α1 Channel Patch-clamp (HEK293)32.5 μMPartial block of nociceptive signaling[2]
TRPM3α2 Channel Patch-clamp (HEK293)< 5.0 μMFull block of nociceptive signaling[2]
CYP1A2 Human CYP assay15.9 μMModerate risk of drug-drug interactions[6]
CYP2C19 Human CYP assay1.7 μMHigh risk of drug-drug interactions[6]
CYP3A4 Human CYP assay4.3 μMHigh risk of drug-drug interactions[6]

Note: Because CYP3A4 metabolizes approximately 50% of all marketed drugs, the low IC50 (4.3 μM) suggests a significant potential for drug-drug interactions (DDIs) if isosakuranetin is administered systemically at high doses[6].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and rigorous validation in preclinical settings, the following standardized protocols are detailed. The causality behind each methodological choice is explained to establish a self-validating experimental framework.

Protocol 1: FRET-Based Sortase A Inhibition Assay

Purpose: To quantify the direct catalytic inhibition of SrtA by isosakuranetin, isolating the enzyme kinetics from confounding cellular viability factors.

Rationale & Causality: SrtA is a calcium-dependent transpeptidase. Isolating it in a cell-free FRET assay removes confounding variables like bacterial growth rates or cell wall permeability, directly validating isosakuranetin's binding affinity. By utilizing a synthetic peptide substrate (DABCYL-QALPETGEE-EDANS), the intact peptide exhibits quenched fluorescence. SrtA cleaves between threonine and glycine, separating the fluorophore from the quencher and emitting a signal at 495 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant S. aureus SrtA in a reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5). Causality: The inclusion of 5 mM CaCl₂ is mechanistically vital, as SrtA requires calcium for the structural stabilization of its active site.

  • Compound Incubation: Pre-incubate SrtA (2 μM) with isosakuranetin (0–128 μg/mL) for 30 minutes at 37°C. Causality: This pre-incubation phase allows the system to reach thermodynamic equilibrium, ensuring that the calculated IC50 reflects true steady-state binding rather than transient association kinetics.

  • Reaction Initiation: Introduce the FRET peptide substrate (10 μM) to trigger the catalytic cleavage.

  • Kinetic Measurement: Monitor fluorescence emission at 495 nm (excitation 350 nm) continuously for 60 minutes using a microplate reader.

  • Self-Validation Check (Reversibility): Dilute the enzyme-inhibitor complex 100-fold into an inhibitor-free buffer. A recovery of SrtA activity >60% confirms that isosakuranetin acts as a reversible, non-covalent inhibitor, ruling out assay artifacts caused by irreversible protein denaturation[1].

Protocol 2: Whole-Cell Patch-Clamp for TRPM3 Activity

Purpose: To evaluate the antagonistic efficacy and gating kinetics of isosakuranetin on TRPM3 isoforms.

Rationale & Causality: Whole-cell patch-clamp is selected over calcium imaging because it provides high-fidelity, real-time resolution of transmembrane ion currents, allowing for the differentiation between direct channel block and secondary intracellular signaling effects.

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293T cells with TRPM3α1 or TRPM3α2 plasmids alongside a GFP reporter for visual identification.

  • Electrophysiological Setup: Utilize an extracellular bath solution (140 mM NaCl, 1 mM MgCl₂, 10 mM HEPES) and an intracellular pipette solution (140 mM Cs-aspartate). Causality: Replacing intracellular potassium with cesium blocks endogenous outward rectifying K⁺ channels, isolating the TRPM3-mediated non-selective cation currents for high-fidelity recording.

  • Patch Configuration: Achieve a gigaseal (>1 GΩ) and rupture the membrane for whole-cell access. Clamp the holding potential at -40 mV.

  • Channel Activation: Perfuse the potent TRPM3 agonist CIM0216 (1 μM) to evoke a stable baseline inward current.

  • Antagonist Application: Co-apply CIM0216 with isosakuranetin (5 μM to 50 μM). Record the rapid attenuation of the inward current.

  • Self-Validation Check (Washout): Execute a washout phase using standard extracellular solution. The restoration of the CIM0216-evoked current validates that the observed inhibition is a specific receptor-mediated blockade and not an artifact of seal degradation or cellular toxicity[2].

Conclusion

Isosakuranetin represents a highly versatile pharmacological scaffold. Its ability to decouple bacterial virulence from viability offers a paradigm shift in treating MRSA, while its selective TRPM3 antagonism provides a targeted approach to pain management. Future clinical translations must balance its potent in vitro efficacy with its pharmacokinetic profile, particularly its CYP450 inhibitory activity, potentially utilizing localized delivery systems to maximize therapeutic index.

References

  • Title: Exploring the modulatory impact of isosakuranetin on Staphylococcus aureus: Inhibition of sortase A activity and α-haemolysin expression. Source: tandfonline.com. URL: 1

  • Title: Effects of an Ethanol Extract of Brazilian Green Propolis on Human Cytochrome P450 Enzyme Activities in Vitro. Source: acs.org. URL: 6

  • Title: Sakuranetin, A Laxative Component from Peach Leaves and Its Intervention in Metabolism. Source: mdpi.com. URL: 5

  • Title: A Review on Sources and Pharmacological Aspects of Sakuranetin. Source: semanticscholar.org. URL: 4

  • Title: Pharmacological properties of TRPM3 isoforms are determined by the length of the pore loop. Source: nih.gov. URL: 2

  • Title: Isosakuranetin | Natural Product. Source: medchemexpress.com. URL: 3

Sources

Exploratory

An In-depth Technical Guide to 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin)

Introduction 5,7-Dihydroxy-4'-methoxyflavanone, more commonly known as isosakuranetin, is a naturally occurring flavanone, a class of flavonoids characterized by their C6-C3-C6 backbone.[1] This compound is an O-methylat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,7-Dihydroxy-4'-methoxyflavanone, more commonly known as isosakuranetin, is a naturally occurring flavanone, a class of flavonoids characterized by their C6-C3-C6 backbone.[1] This compound is an O-methylated derivative of naringenin and is found in a variety of botanicals, most notably in citrus fruits such as sweet oranges and bergamot.[2][3] Isosakuranetin has garnered significant interest within the scientific community for its diverse pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its molecular characteristics, chemical properties, and biological activities, along with detailed experimental protocols for its analysis and evaluation.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of isosakuranetin are crucial for its handling, formulation, and interpretation of its biological effects. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅[4]
Molecular Weight 286.28 g/mol [4]
CAS Number 480-43-3[4]
IUPAC Name (2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one[3]
Synonyms 4'-Methylnaringenin, Citrifoliol[1]
Melting Point 193-194°C[]
Solubility Soluble in DMSO, methanol, and ethanol. Practically insoluble in water.[2][6][7]
logP 2.95[7]
pKa (Strongest Acidic) 8.3 (Predicted)[7]

Spectroscopic Data

The structural elucidation of isosakuranetin is confirmed through various spectroscopic techniques. The following are characteristic spectral data:

  • ¹H NMR: The proton NMR spectrum of a related flavanone, 5,4'-dihydroxy-7-methoxy flavanone, shows characteristic signals for the flavanone core, including signals in the aromatic region (δ 6-8 ppm) and signals corresponding to the C2 and C3 protons of the C-ring (δ 2.3-5.5 ppm).[8]

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton of the molecule.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of isosakuranetin.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[4]

Synthesis

The synthesis of flavanones like isosakuranetin typically proceeds through a Claisen-Schmidt condensation to form a chalcone, followed by an intramolecular cyclization. A general synthetic approach is outlined below.

General Synthetic Pathway for Flavanones

Flavanone Synthesis A 2',4',6'-Trihydroxyacetophenone C Chalcone Intermediate A->C Base (e.g., KOH) Ethanol B 4-Methoxybenzaldehyde B->C D 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin) C->D Acid or Base catalyst Reflux

Caption: General synthetic pathway for 5,7-dihydroxy-4'-methoxyflavanone.

Biological Activities and Mechanisms of Action

Isosakuranetin exhibits a broad range of biological activities, making it a molecule of significant interest for therapeutic applications.

TRPM3 Channel Inhibition and Antinociceptive Effects

Isosakuranetin is a potent inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[3] This inhibition is selective, as it does not significantly affect other related channels like TRPM1, TRPM8, or TRPV1.[2] The blockade of TRPM3 channels by isosakuranetin has been linked to its antinociceptive effects. In animal models, it has been shown to increase the pain latency in hot plate tests and reduce nocifensive behaviors induced by TRPM3 agonists.[2]

Cardiovascular Effects

Studies have indicated that isosakuranetin can lower systolic blood pressure in spontaneously hypertensive rats.[2] This suggests a potential role for isosakuranetin in the management of hypertension.

Neuroprotective Properties

Isosakuranetin has demonstrated neuroprotective effects in cellular models. It has been shown to protect PC12 cells from hydrogen peroxide-induced oxidative stress by modulating reactive oxygen species, intracellular calcium levels, and key signaling pathways such as JNK and ERK1/2.[2]

Antimicrobial and Antiparasitic Activity

The compound has also been reported to have antimicrobial activity against pathogens like Mycobacterium tuberculosis and Cryptococcus neoformans.[2] Furthermore, it has shown trypanocidal effects against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2]

Proposed Neuroprotective Signaling Pathway

Neuroprotective_Pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS oxidative_stress->ros ca2 Increased Intracellular Ca²⁺ oxidative_stress->ca2 isosakuranetin Isosakuranetin isosakuranetin->ros isosakuranetin->ca2 jnk JNK Pathway Activation isosakuranetin->jnk erk ERK1/2 Pathway Activation isosakuranetin->erk ros->jnk ca2->erk apoptosis Neuronal Apoptosis jnk->apoptosis erk->apoptosis

Caption: Proposed mechanism of neuroprotection by isosakuranetin.

Experimental Protocols

The following section provides a detailed protocol for a common in vitro assay used to assess the cytotoxic or protective effects of compounds like isosakuranetin.

MTT Assay for Cell Viability

Objective: To determine the effect of isosakuranetin on the viability of a specific cell line.

Materials:

  • Isosakuranetin

  • Cell line of interest (e.g., PC12 for neuroprotection studies)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of isosakuranetin in DMSO.

    • Prepare serial dilutions of isosakuranetin in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is the same and does not exceed a non-toxic level (typically <0.5%).

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of isosakuranetin. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Workflow for MTT Assaydot

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}

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 5,7-Dihydroxy-4'-methoxyflavanone

Abstract This application note details the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5,7-Dihydroxy-4'-me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5,7-Dihydroxy-4'-methoxyflavanone (also known as isosakuranetin). The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be a self-validating system, with all experimental choices grounded in the physicochemical properties of the analyte and established chromatographic principles. This method is suitable for routine analysis, quality control, and research applications in the pharmaceutical and natural products industries. All validation procedures were designed to meet the criteria set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

5,7-Dihydroxy-4'-methoxyflavanone is a naturally occurring flavanone found in various plants and has been noted for its potential biological activities.[4][5] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, standardization of herbal extracts, and quality control during drug development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture, making it the ideal choice for this application.[1][6]

The development of a robust HPLC method is not merely a procedural task; it is a scientific endeavor rooted in the physicochemical properties of the analyte. The strategy outlined herein is based on a systematic approach to achieve optimal separation and detection of 5,7-Dihydroxy-4'-methoxyflavanone.

Analyte Physicochemical Properties

Understanding the analyte's structure and properties is the cornerstone of logical method development.

  • Structure: A flavanone with a C6-C3-C6 skeleton, featuring two hydroxyl (-OH) groups on the A-ring and one methoxy (-OCH₃) group on the B-ring.

  • Molecular Weight: 286.28 g/mol .[5]

  • Polarity: With a computed XLogP3 of 2.7, the molecule is moderately nonpolar, making it an ideal candidate for reverse-phase chromatography where it can interact sufficiently with a nonpolar stationary phase.[5][7]

  • Acidity (pKa): The phenolic hydroxyl groups are weakly acidic. To ensure consistent retention time and sharp peak shape, their ionization must be suppressed by acidifying the mobile phase.[8]

  • UV Absorbance: Like most flavonoids, 5,7-Dihydroxy-4'-methoxyflavanone possesses strong chromophores that absorb light in the UV spectrum, enabling sensitive detection.[9] Related flavones show absorbance maxima around 260-330 nm.[10]

HPLC Method Development Strategy

The choices for the chromatographic system are directly informed by the analyte's properties.

  • Chromatographic Mode: Reverse-Phase (RP-HPLC)

    • Justification: Given the analyte's moderate hydrophobicity, RP-HPLC is the most suitable separation mode.[7][11] The separation mechanism is based on the partitioning of the analyte between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.

  • Stationary Phase: Octadecyl-Silica (C18)

    • Justification: A C18 column is the workhorse of reverse-phase chromatography, offering excellent retention and selectivity for a wide range of moderately polar to nonpolar compounds, including flavonoids.[9][12][13] A column with dimensions of 150 mm x 4.6 mm and 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for initial development.[12]

  • Mobile Phase: Acidified Water and Acetonitrile

    • Justification: A binary mobile phase of water (polar) and an organic modifier (less polar) is used to elute the analyte. Acetonitrile is chosen over methanol due to its lower viscosity and favorable UV transparency.[9] A gradient elution, where the concentration of acetonitrile is increased over time, is selected to ensure the analyte elutes with a good peak shape in a reasonable timeframe while also cleaning the column of any more nonpolar impurities. To suppress the ionization of the phenolic hydroxyl groups, 0.1% formic acid is added to the aqueous phase, which sharpens peaks and stabilizes retention times.[8][12]

  • Detector: Photodiode Array (PDA/DAD)

    • Justification: A PDA detector is superior to a simple UV detector for method development. It allows for the determination of the analyte's absorbance maximum (λmax) in-situ for optimal sensitivity. Furthermore, it provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and specificity.[6][8]

Detailed Experimental Protocols

Materials and Equipment
  • Reference Standard: 5,7-Dihydroxy-4'-methoxyflavanone (≥98% purity)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Reagents: Formic acid (≥99%)

  • Equipment: HPLC system with a binary pump, autosampler, column thermostat, and PDA detector; analytical balance; volumetric flasks; pipettes; 0.22 µm syringe filters.

Protocol 1: Method Development and Optimization

This protocol describes the systematic process of refining chromatographic conditions.

  • Standard Preparation:

    • Prepare a stock solution of 5,7-Dihydroxy-4'-methoxyflavanone at 1.0 mg/mL in methanol.

    • Dilute the stock solution with a 50:50 mixture of water and acetonitrile to prepare a working standard of 20 µg/mL.

  • Initial Chromatographic Conditions:

    • Set up the HPLC system with the initial parameters outlined in the table below.

ParameterRecommended Starting Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA Scan 200-400 nm, extract at 288 nm
  • Optimization Workflow:

    • Inject the 20 µg/mL working standard.

    • Wavelength Selection: Using the PDA data, identify the wavelength of maximum absorbance (λmax) for the analyte peak. Update the detection wavelength to this value for subsequent runs.

    • Gradient Adjustment: If the peak elutes too early (< 3 min), decrease the initial %B. If it elutes too late (> 12 min) or is too broad, increase the initial %B or make the gradient slope steeper. The goal is a retention time between 5 and 10 minutes.

    • Flow Rate & Temperature: Minor adjustments to flow rate or temperature can be made to fine-tune retention time and peak shape, but the initial settings are generally robust.[9]

    • Finalization: Once a satisfactory peak (sharp, symmetrical, good retention) is achieved, document the final optimized conditions.

G cluster_prep Preparation cluster_run Execution & Optimization prep_std Prepare Standard (20 µg/mL) initial_run Perform Initial Run (See Table 1) prep_std->initial_run prep_mobile Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) prep_mobile->initial_run eval_chrom Evaluate Chromatogram initial_run->eval_chrom optimize_wl Optimize Wavelength (Find λmax via PDA) eval_chrom->optimize_wl Sub-optimal Sensitivity? optimize_grad Adjust Gradient (Target RT 5-10 min) eval_chrom->optimize_grad Poor RT or Peak Shape? final_cond Finalize Conditions eval_chrom->final_cond Acceptable? optimize_wl->initial_run optimize_grad->initial_run

Caption: Workflow for HPLC Method Development and Optimization.
Protocol 2: Method Validation (ICH Q2(R2))

This protocol ensures the method is fit for its intended purpose.[3][14] It must be performed using the final optimized conditions.

  • Specificity:

    • Inject a blank solvent (mobile phase), a solution containing any known excipients (placebo), and the analyte standard.

    • Acceptance: No interfering peaks should be observed at the retention time of 5,7-Dihydroxy-4'-methoxyflavanone. The PDA detector should confirm peak purity.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the analyte (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance: The correlation coefficient (r²) should be ≥ 0.999.[15]

  • Accuracy (Recovery):

    • Prepare samples by spiking a known matrix (placebo) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

    • Acceptance: The mean recovery should be within 98.0% to 102.0%.[12]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.[16]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, or with a different analyst/instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

    • Acceptance: The RSD should be ≤ 2.0%.[2][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ by injecting progressively more dilute solutions of the analyte.

    • Acceptance: LOD is the concentration that yields a signal-to-noise ratio (S/N) of ≥ 3. LOQ is the concentration that yields an S/N of ≥ 10 and can be quantified with acceptable precision and accuracy.[12]

  • Robustness:

    • Systematically make small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1).

    • Analyze a sample under each condition.

    • Acceptance: The results should remain unaffected by these small changes, demonstrating the method's reliability for routine use.

G cluster_validation ICH Q2(R2) Validation Parameters method Optimized HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Method for Routine Use specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Example Validation Data

The following tables present example data that would be expected from a successful validation study.

Table 1: Linearity and Range

Conc. (µg/mL)Mean Peak Area (n=3)
552,150
10103,500
25258,900
50516,200
1001,031,500
Regression y = 10300x + 1250
0.9998

Table 2: Accuracy and Precision

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)RSD (%) (Intra-day)
80%20.019.999.5%0.85%
100%25.025.2100.8%0.65%
120%30.029.899.3%0.92%

Final Method and System Suitability

The culmination of the development and validation process is a finalized, robust method ready for routine deployment.

Table 3: Final Validated HPLC Method

ParameterFinal Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B for 1 min, 40-85% B in 10 min, hold at 85% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA at 288 nm
Run Time 15 minutes (including re-equilibration)

Before any sample analysis, system suitability must be confirmed by injecting a standard solution (e.g., five times).

Table 4: System Suitability Test (SST) Criteria

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.9 - 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area (n=5) ≤ 1.5%
RSD of Retention Time (n=5) ≤ 1.0%

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the development and validation of an RP-HPLC method for quantifying 5,7-Dihydroxy-4'-methoxyflavanone. By following these detailed protocols, researchers, scientists, and drug development professionals can implement a reliable, accurate, and robust analytical method that adheres to international regulatory standards, ensuring data integrity for research and quality control purposes.

References

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). SciEnggJ.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Nielsen, S. E., & Dragsted, L. O. (1998). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. PubMed. [Link]

  • Reverse-phase high performance liquid chromatography: Significance and symbolism. (2025). Wisdom Library. [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method development on reverse-phase high-performance liquid chromatography for the improvement of routine analysis of flavonoids. Pharmacognosy Magazine. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Glowniak, K., Matysik, G., & Bieganowska, M. (1996). Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems. ResearchGate. [Link]

  • Barreca, D. (2022). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. [Link]

  • 5,7-Dihydroxy-4'-methoxy-8-methylflavanone. (2010). FooDB. [Link]

  • Zarei, E., et al. (2012). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. DARU Journal of Pharmaceutical Sciences. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Stankov, S., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems. Scilit. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • 5,7-Dihydroxy-3,8,4'-trimethoxyflavone. SpectraBase. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). EMA. [Link]

  • 4'-Methoxy-5,7-dihydroxy isoflavone. NIST WebBook. [Link]

  • Four flavanones, isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone) (1), persicogenin (5,3' -dihydroxy-7,4'-dimethoxyflavanone) (2), 5,6,7,4'-tetramethoxyflavanone (3) and 4'- hydroxy-5,6,7-trimethoxyflavanone (4), two chalcones, 2'-hydroxy-4,4',5',6'- tetramethoxychalcone (5) and 4,2'-dihydroxy- 4',5',6'-trimethoxychalcone (6), and two flavones, acacetin (5,7-dihydroxy-4'-methoxyflavone) (7) and luteolin (5,7,3',4'- tetrahydroxyflavone) (8) isolated from Chromolaena odorata L. ResearchGate. [Link]

  • Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel). (2017). AIP Publishing. [Link]

  • Isosakuranetin. PubChem. [Link]

Sources

Application

Application Notes &amp; Protocols: High-Efficiency Extraction of Isosakuranetin from Plant Matrices

Abstract: Isosakuranetin, a naturally occurring O-methylated flavanone, has garnered significant attention from the scientific community for its diverse pharmacological activities, including potent inhibition of the TRPM...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Isosakuranetin, a naturally occurring O-methylated flavanone, has garnered significant attention from the scientific community for its diverse pharmacological activities, including potent inhibition of the TRPM3 ion channel, anti-inflammatory, and neuroprotective effects.[1] Primarily found in Citrus species, its effective isolation from complex plant matrices is a critical first step for research and drug development.[1][2] This document provides a comprehensive guide to the extraction of isosakuranetin, detailing both classical and modern methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind procedural choices to ensure methodological robustness and high-quality yields.

Part 1: Foundational Principles for Isosakuranetin Extraction

The success of any extraction is predicated on a thorough understanding of the target molecule's properties and its interaction with the extraction solvent and plant matrix.

Physicochemical Profile of Isosakuranetin

Isosakuranetin ((2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one) is a flavanone, structurally related to naringenin.[1][3] Its chemical structure dictates its solubility and stability, which are paramount considerations for selecting an appropriate extraction solvent and method.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅[4]
Molar Mass 286.28 g/mol [4]
Appearance Yellow crystalline powder[5][6]
Polarity Moderately polar (less polar than its glycosides)[7][8]
Solubility Soluble in methanol, ethanol, DMSO; practically insoluble in water[1][5][8]
UV Absorbance Max (λmax) ~286 nm[2][9]
The Rationale of Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. As a moderately polar flavonoid, isosakuranetin is most effectively extracted using polar organic solvents.

  • Methanol & Ethanol: These are the most common and effective solvents for flavonoids. Their alcohol-water mixtures (e.g., 70-80% ethanol) are often optimal, as the water content helps to swell the plant tissue, increasing solvent penetration, while the alcohol component effectively solubilizes the isosakuranetin.[7] Ethanol is often preferred over methanol due to its lower toxicity, making it safer for laboratory use and more suitable for extracts intended for nutraceutical or pharmaceutical applications.[10]

  • Acetone: Acetone can also be a highly selective solvent for extracting flavonoids and is another viable option.[7]

  • Water: Due to isosakuranetin's very low water solubility, pure water is an inefficient solvent for extracting the aglycone form.[8] However, it is useful in solvent mixtures.

Essential Pre-Extraction Sample Preparation

Proper preparation of the plant matrix is a non-negotiable step for achieving high extraction efficiency.

  • Drying: Plant material (e.g., citrus peel, leaves) should be dried immediately after harvesting, typically in an oven at a controlled temperature (40-60°C), to inactivate degradative enzymes and remove water, which can interfere with extraction by non-polar solvents.[7]

  • Grinding: The dried material must be ground into a fine, homogenous powder. This dramatically increases the surface area available for solvent contact, which significantly enhances the rate and efficiency of mass transfer of isosakuranetin from the plant cells into the solvent.[11][12]

Part 2: Comparative Extraction Methodologies & Protocols

The choice of extraction method involves a trade-off between simplicity, cost, speed, efficiency, and the potential for thermal degradation. We present four common protocols, from classical to modern.

Protocol 1: Maceration (Cold Soak Extraction)

Maceration is a simple, low-cost technique involving soaking the plant material in a solvent at room temperature. It is suitable for heat-sensitive compounds but is often time-consuming and may result in lower yields compared to more advanced methods.[13][14]

Causality: The process relies on concentration gradients. Isosakuranetin diffuses from the plant cells (high concentration) into the bulk solvent (low concentration) until equilibrium is reached. Periodic agitation is crucial to maintain a favorable gradient at the particle surface.

Step-by-Step Protocol:

  • Weigh 10 g of finely powdered, dried plant material.

  • Place the powder into a sealed container (e.g., an Erlenmeyer flask with a stopper).

  • Add 100 mL of 80% ethanol (a 1:10 solid-to-solvent ratio).

  • Seal the container and store it at room temperature (20-25°C), protected from direct light.

  • Agitate the mixture thoroughly for 1-2 minutes every few hours, or use a magnetic stirrer at a low speed.

  • Allow the extraction to proceed for 24-72 hours.

  • After the extraction period, separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

  • Wash the residue with a small volume (e.g., 20 mL) of fresh 80% ethanol to recover any remaining extract.

  • Combine the filtrates for downstream processing.

Protocol 2: Soxhlet Extraction (Continuous Hot Reflux)

Soxhlet extraction is a classic, exhaustive method that uses a smaller volume of solvent, which is continuously recycled over the sample.[15] While highly efficient, the prolonged exposure to the solvent's boiling point can risk degradation of thermolabile compounds.[15]

Causality: Freshly distilled, hot solvent is repeatedly passed over the sample. This ensures that the solvent in contact with the matrix is always pure, maintaining a maximum concentration gradient and allowing for a more complete extraction than maceration.[15]

Step-by-Step Protocol:

  • Weigh 10 g of finely powdered, dried plant material and place it inside a porous cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with 150 mL of 95% ethanol, sufficient for approximately 2-3 cycles of the Soxhlet chamber. Add a few boiling chips.

  • Assemble the Soxhlet apparatus (flask, extractor, condenser) and place it on a heating mantle.

  • Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble, immersing the sample.

  • Once the solvent reaches the top of the siphon arm, the entire volume of the extract is siphoned back into the boiling flask. This completes one cycle.

  • Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.[16]

  • After extraction, allow the apparatus to cool completely.

  • Carefully dismantle the setup and collect the extract from the round-bottom flask.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE is a modern, "green" technique that uses high-frequency sound waves to accelerate extraction.[17] It is rapid, highly efficient, and operates at lower temperatures, making it ideal for heat-sensitive molecules like isosakuranetin.[14][18]

Causality: The ultrasonic waves create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent.[19][20] The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, physically disrupting the cell structure and enhancing solvent penetration and mass transfer.[21]

Step-by-Step Protocol:

  • Weigh 5 g of finely powdered, dried plant material.

  • Place the powder into a 100 mL beaker or flask.

  • Add 50 mL of 70% ethanol (a 1:10 solid-to-solvent ratio).[22]

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe immersed in the slurry.

  • Set the extraction parameters. Optimal conditions should be determined empirically, but a good starting point is:

    • Temperature: 50-60°C[19][23]

    • Time: 10-30 minutes[19][23]

    • Ultrasonic Power/Frequency: 60-90 W / 20-40 kHz[19][23]

  • Begin sonication. If using a bath, ensure the water level is adequate. If using a probe, ensure it does not touch the sides or bottom of the beaker.

  • After the extraction time, separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 min) followed by decanting, or by vacuum filtration.

  • Collect the supernatant/filtrate for analysis.

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE is another advanced technique that uses microwave energy to heat the solvent and plant matrix, leading to extremely rapid extraction times.[18][24]

Causality: Microwave energy directly interacts with polar molecules (like water and ethanol), causing rapid rotation and friction, which generates heat.[25] This creates localized superheating within the plant cells, causing them to rupture from the inside out and release their contents into the solvent. This mechanism is highly efficient and dramatically reduces extraction time.[26]

Step-by-Step Protocol:

  • Weigh 2 g of finely powdered, dried plant material.

  • Place the powder into a specialized microwave-safe extraction vessel.

  • Add 40 mL of 70% ethanol (a 1:20 solid-to-solvent ratio).[16]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters. For a closed-vessel system, typical starting parameters are:

    • Microwave Power: 400-600 W[24]

    • Temperature: 80-100°C (The pressurized vessel allows for heating above the solvent's boiling point).

    • Time: 5-15 minutes[16]

  • Start the microwave program.

  • After the program is complete, allow the vessel to cool to a safe temperature (<50°C) before opening to avoid flash boiling.

  • Separate the extract from the solid residue by vacuum filtration.

  • Collect the filtrate for analysis.

Part 3: Data Summary & Workflow Visualization

Comparative Overview of Extraction Techniques

The following table summarizes typical parameters and performance characteristics for the described methods. Note that optimal conditions can vary based on the specific plant matrix.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted (UAE)Microwave-Assisted (MAE)
Typical Time 24 - 72 hours6 - 24 hours10 - 30 minutes5 - 15 minutes
Temperature Room Temp (20-25°C)Solvent Boiling Point40 - 60°C80 - 125°C
Solvent Volume HighLow (recycled)ModerateModerate
Efficiency Low to ModerateHigh (Exhaustive)Very HighVery High
Energy Use Very LowHighLowModerate
Suitability for Thermolabile Compounds ExcellentPoor to Fair[15]Excellent[14]Good (due to short time)
Primary Mechanism DiffusionContinuous RefluxAcoustic Cavitation[19]Dielectric Heating[25]
Visualized Experimental Workflows

The following diagrams illustrate the general and specific workflows for isosakuranetin extraction.

GeneralWorkflow Plant Plant Material (e.g., Citrus Peel) Dry Drying (40-60°C) Plant->Dry Grind Grinding/ Powdering Dry->Grind Extract Extraction (Selected Method) Grind->Extract Filter Filtration/ Centrifugation Extract->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Purify Purification (e.g., Chromatography) Evap->Purify Final Pure Isosakuranetin Purify->Final

Caption: General workflow for Isosakuranetin isolation.

UAE_Workflow cluster_prep Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation Powder 5g Plant Powder Mix Combine Powder & Solvent in Beaker Powder->Mix Solvent 50mL 70% Ethanol Solvent->Mix Sonicate Sonicate (15 min, 50°C, 75W) Mix->Sonicate Centrifuge Centrifuge (4000 rpm, 15 min) Sonicate->Centrifuge Collect Collect Supernatant (Crude Extract) Centrifuge->Collect

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

MAE_Workflow cluster_prep_mae Preparation cluster_extraction_mae Microwave-Assisted Extraction cluster_separation_mae Separation & Collection Powder_M 2g Plant Powder Load Load Powder & Solvent into MW Vessel Powder_M->Load Solvent_M 40mL 70% Ethanol Solvent_M->Load Irradiate Irradiate (10 min, 100°C, 500W) Load->Irradiate Cool Cool Vessel to <50°C Irradiate->Cool Filter_M Vacuum Filter Cool->Filter_M Collect_M Collect Filtrate (Crude Extract) Filter_M->Collect_M

Caption: Workflow for Microwave-Assisted Extraction (MAE).

Part 4: Post-Extraction & Analytical Validation

The crude extract contains isosakuranetin along with other co-extracted phytochemicals. Downstream processing is required for purification and quantification.

  • Concentration: The solvent from the crude extract is typically removed under reduced pressure using a rotary evaporator. This is a gentle method that prevents thermal degradation of the target compound.

  • Purification: For obtaining high-purity isosakuranetin, chromatographic techniques are essential. Column chromatography using silica gel or preparative High-Performance Liquid Chromatography (HPLC) are commonly employed to separate isosakuranetin from other flavonoids and plant metabolites.

  • Quantification and Validation: The concentration of isosakuranetin in the extract must be determined using a validated analytical method.

    • Technique: HPLC coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is the standard method.[2][27]

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is common.[27]

    • Detection: Isosakuranetin shows a strong UV absorbance at approximately 286 nm, which is used for its quantification.[2][9]

    • Validation: The method is validated by establishing linearity with a standard curve, and determining the limit of detection (LOD) and limit of quantification (LOQ).[27]

Conclusion

The extraction of isosakuranetin from plant sources can be accomplished through a variety of methods, each with distinct advantages and limitations. While classical techniques like maceration and Soxhlet extraction are simple and exhaustive, respectively, they are largely superseded by modern methods in a research and development context. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer superior performance through drastic reductions in extraction time and solvent consumption, while simultaneously providing high yields and better protection for potentially thermolabile compounds.[17][24] The selection of the optimal protocol will depend on the specific research goals, available equipment, and the scale of the operation. For high-throughput screening and efficiency-focused research, UAE and MAE are the recommended methodologies.

References

  • Isosakuranetin - Grokipedia. (n.d.).
  • A brief overview on the methods for extraction and identification of flavonoids. (2023). E3S Web of Conferences, 434, 03037. [Link]

  • Extraction of flavonoids from natural sources using modern techniques: A review. (2025). Source Not Available.
  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (2020). MDPI. [Link]

  • Isosakuranetin. (n.d.). PubChem. Retrieved from [Link]

  • Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Labor
  • Stereospecific high-performance liquid chromatographic assay of isosakuranetin in rat urine. (2008).
  • Stereospecific high-performance liquid chromatographic assay of isosakuranetin in rat urine. (2008). PMC. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). PMC. [Link]

  • A Review on Sources and Pharmacological Aspects of Sakuranetin. (2020). PMC. [Link]

  • Comparison of Maceration and Soxhletation Method For Flavonoid Production from Spirulina Platensis as a Sunscreen's Raw Materi. (n.d.). AIP Publishing. [Link]

  • isosakuranetin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Showing Compound Isosakuranetin (FDB000610). (2010). FooDB. [Link]

  • The Effect of Maceration and Soxhletation Extraction Methods on The Flavonoid Concentration of Anting-anting Leaves Extracts (Acalypha indica L.) Using Uv-Vis Spectrophotometry. (n.d.). Strada Journal of Pharmacy.
  • Isosakuranetin. (n.d.). Wikipedia. Retrieved from [Link]

  • Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products. (2021). MDPI. [Link]

  • Ultrasound-Assisted Extraction of Isoquercetin from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities. (2023). MDPI. [Link]

  • Isosakuranetin 7-O-rhamnoside. (n.d.). PubChem. Retrieved from [Link]

  • Ultrasound-Assisted Extraction of Isoquercetin from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities. (2023). PubMed. [Link]

  • Ultrasound-Assisted Extraction of Isoquercetin from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities. (2023). PMC. [Link]

  • (PDF) Ultrasound-Assisted Extraction of Isoquercetin from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities. (2023).
  • Techniques for extraction of bioactive compounds from plant materials. (2013). Journal of Food Engineering, 117(4), 426-436.
  • Ultrasound-Assisted Extraction of N
  • Approaches to Extracting Bioactive Compounds from Bark of Various Plants: A Brief Review. (n.d.). Source Not Available.
  • Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present St
  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2022). MDPI. [Link]

  • Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes. (n.d.). PMC. [Link]

  • Microwave-assisted extraction of functional compounds from plants: A Review. (2023). Cogent Food & Agriculture, 9(1). [Link]

  • Ultrasound-Assisted Extraction and Optimization Process Parameters of Antioxidant and Phenolic Compounds from Myristica fragrans. (n.d.). Brieflands.
  • Microwave-Assisted Solid Extraction from Natural Matrices. (2021). IntechOpen. [Link]

  • (PDF) Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2022).
  • Microwave-Assisted Extraction of Flavonoids. (n.d.).
  • A Review on Sources and Pharmacological Aspects of Sakuranetin. (2020). PubMed. [Link]

  • Analytical Techniques for the Identification and Quantification of Flavonoids. (n.d.).
  • Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources. (2025).
  • Extraction of Neutraceuticals from Plants by Microwave Assisted Extraction. (2018).

Sources

Method

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Isosakuranetin in Cancer Cell Models

Executive Summary Isosakuranetin (ISN), a naturally occurring 4'-O-methylated flavonoid and the aglycone of poncirin, has emerged as a compelling bioactive compound in oncological pharmacology[1]. While historically reco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isosakuranetin (ISN), a naturally occurring 4'-O-methylated flavonoid and the aglycone of poncirin, has emerged as a compelling bioactive compound in oncological pharmacology[1]. While historically recognized for its antioxidant and anti-inflammatory properties, recent profiling has unveiled its potent, cell-type-specific cytotoxic effects. This application note provides a comprehensive, self-validating framework for evaluating the in vitro cytotoxicity of Isosakuranetin, with a specific focus on its dual induction of apoptosis and autophagy in hematologic malignancies.

Mechanistic Rationale & Pathway Dynamics

Understanding the mechanism of action (MOA) is critical for designing appropriate downstream phenotypic assays. Isosakuranetin does not act as a simple indiscriminate toxin; rather, it modulates complex intracellular signaling cascades.

In human leukemia models, ISN exerts distinct regulatory effects depending on the cellular background. For instance, in HL-60 cells, ISN suppresses the JNK pathway while up-regulating PI3K/Akt signaling[1]. Conversely, in U937 cells, ISN up-regulates both the AMPK/PI3K/Akt and JNK1/2 pathways[1]. Despite these divergent upstream kinase responses, the signaling crosstalk converges on the critical modulation of Beclin-1 and the Bax/Bcl-2 axis , ultimately driving the cells into concurrent autophagy and apoptosis[2].

G cluster_0 Leukemia Cell Intracellular Signaling ISN Isosakuranetin (ISN) AMPK AMPK Pathway ISN->AMPK Modulates PI3K PI3K/Akt Pathway ISN->PI3K Modulates JNK JNK1/2 Pathway ISN->JNK Modulates Beclin1 Beclin-1 Modulation AMPK->Beclin1 Regulates PI3K->Beclin1 Regulates BaxBcl2 Bax / Bcl-2 Axis PI3K->BaxBcl2 Regulates JNK->Beclin1 Regulates JNK->BaxBcl2 Regulates Autophagy Autophagy Beclin1->Autophagy Induces Apoptosis Apoptosis Beclin1->Apoptosis Crosstalk BaxBcl2->Apoptosis Induces

Isosakuranetin-induced apoptosis and autophagy signaling crosstalk in leukemia cells.

Quantitative Cytotoxicity Profile

The cytotoxic efficacy of Isosakuranetin is highly dependent on the tissue origin of the cancer cell line. While highly effective against certain leukemias and melanomas, it shows limited efficacy against specific solid tumors like cervical adenocarcinoma[3].

Cell LineOriginAssay TypeIncubationCytotoxicity / IC50Ref
HL-60 Human Acute Promyelocytic LeukemiaCCK-848 hDose-dependent viability reduction (12.5–200 µM)[2]
U937 Human Pro-monocytic LeukemiaCCK-848 hDose-dependent viability reduction (12.5–200 µM)[2]
B16BL6 Murine MelanomaMTT72 hDecreased proliferation at >45 µM[4]
HeLa Human Cervical AdenocarcinomaMTT48 h>200 µM (Resistant)[3]

Experimental Design & Causality (The "Why")

As an application scientist, designing a robust assay requires anticipating the physical properties of both the drug and the cell model.

  • Assay Selection (CCK-8 vs. MTT): For adherent cells (e.g., B16BL6, HeLa), the traditional MTT assay is functional. However, for suspension cells like HL-60 and U937, MTT is highly problematic. MTT requires the removal of culture media to dissolve the insoluble purple formazan crystals in DMSO. Aspirating media from non-adherent cells inevitably leads to cell loss and high technical variance. Therefore, this protocol utilizes the Cell Counting Kit-8 (CCK-8) . CCK-8 relies on WST-8, which is bioreduced by cellular dehydrogenases into a highly water-soluble orange formazan dye, allowing for direct absorbance reading without any media removal steps.

  • Solvent Toxicity Control: Isosakuranetin is highly hydrophobic and must be reconstituted in DMSO. To prevent solvent-induced baseline toxicity, the final DMSO concentration in the culture well must strictly not exceed 0.1% (v/v) .

  • Self-Validating System: A reliable protocol must internally prove its own accuracy. This workflow mandates three distinct controls: a Vehicle Control (to establish 100% baseline viability), a Positive Control (to prove the assay can detect cell death), and a Blank Control (to subtract the optical noise of the media and reagent).

Detailed Step-by-Step Protocols

Protocol A: Preparation of Isosakuranetin Treatments
  • Stock Solution: Dissolve Isosakuranetin powder in 100% sterile, cell-culture grade DMSO to create a 100 mM stock solution. Aliquot into single-use tubes to avoid freeze-thaw degradation and store at -20°C.

  • Working Solutions: Prepare 11X concentrated working solutions in complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS). For example, to achieve a final well concentration of 200 µM, prepare a 2.2 mM working solution. Ensure the DMSO concentration in the 11X stock is 1.1%, so the final in-well concentration is exactly 0.1%.

Protocol B: CCK-8 Cytotoxicity Assay for Suspension Cells (HL-60/U937)
  • Cell Preparation: Harvest HL-60 or U937 cells in the logarithmic growth phase. Centrifuge at 300 × g for 5 minutes and resuspend in fresh complete medium.

  • Seeding: Seed cells into a 96-well flat-bottom microplate at a density of 1×104 cells/well in 90 µL of culture medium.

    • Validation Step: Include at least 3 wells of Blank Control (90 µL medium only, no cells).

  • Treatment: Add 10 µL of the 11X Isosakuranetin working solutions to achieve final concentrations of 0, 12.5, 25, 50, 100, and 200 µM[2].

    • Validation Step: Add 10 µL of vehicle medium (containing 1.1% DMSO) to the Vehicle Control wells. Add a known cytotoxic agent (e.g., 1 µM Staurosporine) to the Positive Control wells.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO 2​ for 48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent directly to each well. Pipette at an angle against the well wall to avoid introducing bubbles, which will falsely elevate optical density (OD) readings.

  • Color Development: Incubate for an additional 2–4 hours at 37°C. Monitor visually; the medium should transition from pink/red to a distinct orange hue in viable wells.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: CellViability(%)=ODvehicle​−ODblank​ODtreated​−ODblank​​×100

Protocol C: Validation of Apoptosis via Annexin V/PI Flow Cytometry

Because Isosakuranetin decreases viability by inducing apoptosis via Bax/Bcl-2 modulation[1], CCK-8 data must be orthogonally validated using flow cytometry.

  • Harvesting: Collect the suspension cells (both treated and vehicle control) after 48 hours of ISN exposure into 15 mL conical tubes.

  • Washing: Centrifuge at 300 × g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS to remove residual serum proteins that may interfere with staining.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark. Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately using a flow cytometer.

  • Analysis: Gate out debris using FSC/SSC. Analyze the Annexin V (FITC channel) vs. PI (PE/PerCP channel) scatter plot to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

References

  • Source: nih.
  • Source: researchgate.
  • Source: rsc.
  • Source: researchgate.
  • Isosakuranetin | Natural Product (B16 Melanoma MTT Assay Data)

Sources

Application

Application Note: Preparation, Handling, and Formulation of 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin) in DMSO

Executive Summary 5,7-Dihydroxy-4'-methoxyflavanone, widely known as Isosakuranetin or 4'-Methylnaringenin, is a potent bioactive flavanone naturally found in Citrus bergamia and other plant species[1],[2]. In preclinica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,7-Dihydroxy-4'-methoxyflavanone, widely known as Isosakuranetin or 4'-Methylnaringenin, is a potent bioactive flavanone naturally found in Citrus bergamia and other plant species[1],[2]. In preclinical drug development, it is highly valued for its selective inhibition of the Transient Receptor Potential Melastatin 3 (TRPM3) channel (IC50 = 50 nM), making it a critical compound in nociception and pain signaling research[3]. Furthermore, it exhibits cytoprotective, antihypertensive, and melanogenesis-modulating properties[1],[3].

Because Isosakuranetin is highly lipophilic, the preparation of stable, accurate stock solutions requires precise solvent management. This application note provides an authoritative, step-by-step guide to formulating Isosakuranetin in Dimethyl Sulfoxide (DMSO) for in vitro assays, alongside a validated co-solvent protocol for in vivo administration.

Physicochemical Profiling & Solubility Dynamics

Understanding the physicochemical constraints of Isosakuranetin is the first step in ensuring experimental reproducibility. The compound exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents like DMSO, provided the solvent is strictly anhydrous[1].

Table 1: Physicochemical Properties of Isosakuranetin
PropertyValueClinical / Experimental Implication
Chemical Name 5,7-Dihydroxy-4'-methoxyflavanoneAlso known as Isosakuranetin[4].
CAS Number 480-43-3Primary identifier for reagent sourcing[4].
Molecular Weight 286.28 g/mol Required for precise molarity calculations[1].
LogP (Estimated) 3.840Highly lipophilic; necessitates organic solvents[4].
Max Solubility (DMSO) 62.5 mg/mL to 250 mg/mLVaries by DMSO purity and water content[5],[1].
Storage (In Solvent) -80°C (6 months)Prevents thermal degradation and oxidation[1].

Mechanistic Handling Principles (E-E-A-T)

Do not treat stock preparation as a simple mixing step; it is a thermodynamic process. The following principles explain the causality behind our protocol choices:

  • The Hygroscopic Threat of DMSO: DMSO aggressively absorbs atmospheric moisture. Because Isosakuranetin is highly hydrophobic (LogP ~3.84)[4], even a 1-2% increase in the water content of your DMSO will drastically lower the compound's solubility limit. This leads to spontaneous micro-precipitation that is often invisible to the naked eye. Rule: Always use newly opened, anhydrous DMSO (≥99.9% purity)[1].

  • Activation Energy of Dissolution: Isosakuranetin is a crystalline powder (Melting point 193-194°C)[4]. Breaking this crystal lattice requires energy. Relying solely on vortexing will leave micro-crystals in suspension. Mild heating (37°C) combined with ultrasonic waves (sonication) provides the necessary kinetic energy to fully solvate the molecules without causing thermal degradation[4].

  • Photolytic and Oxidative Vulnerability: Like many flavonoids, Isosakuranetin is susceptible to UV-induced photo-isomerization and oxidation. Stock solutions must be aliquoted into amber vials and purged with an inert gas (Argon/Nitrogen) to displace oxygen before freezing at -80°C[1].

Visualized Workflows & Mechanisms

TRPM3_Pathway Iso Isosakuranetin (5,7-Dihydroxy-4'-methoxyflavanone) TRPM3 TRPM3 Channel (Sensory Neurons) Iso->TRPM3 Selective Inhibition (IC50 = 50 nM) Ca2 Intracellular Ca2+ Influx TRPM3->Ca2 Mediates Nociception Thermal Nociception & Pain Signaling Ca2->Nociception Activates

Fig 1. Mechanism of action: Isosakuranetin selectively inhibits TRPM3-mediated nociception.

Workflow N1 1. Desiccate Powder N2 2. Add Anhydrous DMSO N1->N2 N3 3. Sonicate & Heat (37°C) N2->N3 N4 4. Aliquot (Amber Vials) N3->N4 N5 5. Store at -80°C N4->N5

Fig 2. Step-by-step workflow for the preparation and storage of Isosakuranetin DMSO stock solutions.

Experimental Protocols

Protocol A: Preparation of In Vitro Master Stock Solutions (10 mM to 50 mM)

This protocol guarantees a fully solubilized, stable master stock for cell culture assays.

Materials Required:

  • Isosakuranetin powder (Equilibrated to room temperature in a desiccator)

  • Anhydrous DMSO (≥99.9%, sealed under Argon)

  • Sterile amber microcentrifuge tubes

  • Ultrasonic water bath (set to 37°C)

Step-by-Step Methodology:

  • Calculate: Determine the required volume of DMSO based on your target concentration and the mass of your Isosakuranetin powder (Refer to Table 2).

  • Solvate: Add the calculated volume of anhydrous DMSO directly to the original compound vial to prevent transfer loss.

  • Agitate: Vortex the solution vigorously for 30–60 seconds.

  • Sonicate: Place the vial in an ultrasonic water bath at 37°C for 5 to 10 minutes. Causality check: The solution must transition from a cloudy suspension to a perfectly clear liquid[4].

  • Quality Control (Self-Validation): Transfer 50 µL of the solution to a clear tube and centrifuge at 10,000 × g for 5 minutes. Inspect the bottom of the tube against a strong light source. If a white pellet is visible, the compound has not fully dissolved; repeat Step 4.

  • Aliquot: Divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber vials to avoid freeze-thaw cycles[1].

  • Store: Immediately transfer aliquots to a -80°C freezer. The solution is stable for up to 6 months under these conditions[1].

Table 2: Mass-to-Volume Dilution Matrix (MW: 286.28 g/mol )

Use this table to determine the exact volume of DMSO required to achieve standard molarities.

Mass of IsosakuranetinVolume of DMSO for 1 mM Volume of DMSO for 5 mM Volume of DMSO for 10 mM Volume of DMSO for 50 mM
1.0 mg 3.493 mL0.699 mL0.349 mL0.070 mL
5.0 mg 17.465 mL3.493 mL1.747 mL0.349 mL
10.0 mg 34.931 mL6.986 mL3.493 mL0.699 mL
Protocol B: Preparation of In Vivo Formulation (2 mg/mL)

Pure DMSO is highly toxic to animals and cannot be injected directly. A standard, well-tolerated vehicle for highly hydrophobic flavonoids is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [5],[1].

Critical Warning: The order of addition is absolute. Deviating from this sequence will cause irreversible solvent shock and precipitation.

Step-by-Step Methodology (To prepare 1 mL of working solution):

  • Primary Solvation: Pipette 100 µL of a 20 mg/mL Isosakuranetin DMSO master stock into a sterile tube[1].

  • Co-Solvent Addition: Add 400 µL of PEG300 . Vortex continuously for 30 seconds. Causality: PEG300 acts as a bridging solvent, gently lowering the polarity of the environment to prevent the compound from crashing out.

  • Surfactant Addition: Add 50 µL of Tween-80 . Vortex vigorously for 1 minute. Causality: Tween-80 forms protective micelles around the Isosakuranetin molecules, shielding them from the aqueous phase.

  • Aqueous Phase Integration: Slowly add 450 µL of 0.9% Saline dropwise while continuously vortexing the tube[1].

  • Validation: The final solution should be completely clear (≥ 2.08 mg/mL solubility)[1]. If phase separation or cloudiness occurs, discard the solution and restart, ensuring slower dropwise addition of the saline.

  • Usage: This working solution is thermodynamically metastable. It must be prepared fresh and administered to the animal model immediately[5].

References

  • TargetMol. Isosakuranetin | TargetMol: Solubility Information.

  • MedChemExpress. Isosakuranetin | Natural Product.

  • Cayman Chemical. Isosakuranetin (CAS Number: 480-43-3).

  • ChemicalBook. ISOSAKURANETIN | 480-43-3.

  • PubChem - NIH. Isosakuranetin | C16H14O5 | CID 160481.

Sources

Method

Application Notes &amp; Protocols for In Vivo Administration of 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin) in Mouse Models

Prepared by: Gemini, Senior Application Scientist Introduction 5,7-Dihydroxy-4'-methoxyflavanone, also known as Isosakuranetin or 4'-Methylnaringenin, is a naturally occurring flavanone found in various plants.[1][2] As...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5,7-Dihydroxy-4'-methoxyflavanone, also known as Isosakuranetin or 4'-Methylnaringenin, is a naturally occurring flavanone found in various plants.[1][2] As a member of the flavonoid family, it has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][3][4] Translating these promising in vitro findings into credible in vivo data requires robust and reproducible methodologies for administration in animal models.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective administration of 5,7-Dihydroxy-4'-methoxyflavanone in mouse models. We will move beyond simple procedural lists to explain the critical rationale behind formulation choices, administration techniques, and experimental design, ensuring scientific integrity and the generation of high-quality, reliable data.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for successful in vivo studies. These characteristics dictate vehicle selection, formulation strategy, and potential pharmacokinetic behavior.

PropertyValueSource
Synonyms Isosakuranetin, 4'-Methylnaringenin[2]
Molecular Formula C₁₆H₁₄O₅[1][2]
Molecular Weight 286.28 g/mol [1][2]
Appearance Solid (Varies by purity)-
Water Solubility Predicted: 0.048 g/L (Low)[5]
LogP (Computed) 2.7 - 3.05[2][5]
Storage Store at 2-8°C, protect from light[6]

The low aqueous solubility and moderate lipophilicity (LogP) are critical factors. Direct administration in aqueous vehicles like saline or phosphate-buffered saline (PBS) is not feasible and will lead to poor bioavailability and inconsistent results. Therefore, a suitable solvent system is required.

Formulation for In Vivo Administration

The primary challenge in administering flavonoids is their poor solubility. The goal is to create a stable, homogenous, and biocompatible formulation that ensures consistent dosing.

2.1. Vehicle Selection: Rationale and Recommendations

Given the lipophilic nature of 5,7-Dihydroxy-4'-methoxyflavanone, a multi-component vehicle system is often necessary.

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for many flavonoids.[7] However, its concentration should be minimized in the final formulation (ideally ≤10%) due to potential toxicity and confounding biological effects at higher doses.

  • Polyethylene Glycol (PEG 300/400): A commonly used co-solvent that improves the solubility of lipophilic compounds and is generally well-tolerated.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a solubilizing and emulsifying agent, preventing the compound from precipitating out of solution.

  • Saline or PBS: Used to bring the formulation to the final desired volume and ensure isotonicity.

  • Corn Oil: A suitable vehicle for oral administration, particularly for highly lipophilic compounds, as it can enhance absorption through the lymphatic system.

Recommended Vehicle Composition (for Oral or IP routes):

A widely used and effective vehicle for flavonoids is a mixture of DMSO, PEG300, Tween 80, and Saline . A common starting ratio is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline/PBS [8]

2.2. Step-by-Step Formulation Protocol

  • Weighing: Accurately weigh the required amount of 5,7-Dihydroxy-4'-methoxyflavanone powder.

  • Initial Dissolution: Add the calculated volume of DMSO to the powder. Vortex or sonicate gently in a warm water bath (37-40°C) until the compound is fully dissolved. A clear solution should be obtained.

  • Addition of Co-solvents: Add the PEG300 and Tween 80 to the DMSO solution. Mix thoroughly until the solution is homogenous.

  • Final Dilution: Slowly add the saline or PBS dropwise while continuously vortexing or stirring to prevent precipitation.

  • Final Check: The final formulation should be a clear, homogenous solution. If any precipitation occurs, gentle warming and sonication may be required. Prepare the formulation fresh on the day of the experiment to ensure stability.

In Vivo Administration Workflows

The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound. Oral gavage and intraperitoneal injection are the most common routes for preclinical evaluation.

G C C D D C->D F F H H F->H I I H->I G G G->H

3.1. Protocol: Oral Gavage (PO)

Oral administration is crucial for evaluating drugs intended for oral delivery in humans, as it subjects the compound to first-pass metabolism in the gut and liver.[9]

Materials:

  • Properly formulated dosing solution

  • Sterile syringes

  • 20-22 gauge, 1.5-inch flexible or rigid gavage needles with a ball tip for adult mice[10]

  • Animal scale

ParameterRecommendation for Adult Mouse (20-30g)Source
Needle/Tube Gauge 20-22 G[10]
Needle Length ~3.8 cm (1.5 inches)[10]
Max Dosing Volume 10 mL/kg (e.g., 0.2-0.3 mL for a 20-30g mouse)[11][12]

Procedure:

  • Animal & Dose Calculation: Weigh the mouse to calculate the precise volume to be administered (Volume = [Dose (mg/kg) * Weight (kg)] / Concentration (mg/mL)).

  • Measure Insertion Depth: Before restraining the animal, measure the gavage needle externally from the tip of the mouse’s nose to the last rib. This is the maximum insertion depth to reach the stomach without causing perforation.[11][12]

  • Restraint: Securely restrain the mouse by scruffing the loose skin on its neck and back. The body should be held in a vertical position to straighten the path to the esophagus.[13]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors). Advance the needle along the roof of the mouth toward the pharynx. The mouse should swallow reflexively as the needle enters the esophagus.[10][13]

  • Advancement: The needle should slide down the esophagus with minimal resistance. If resistance is felt, or if the animal coughs or struggles, the needle may be in the trachea. DO NOT FORCE. Withdraw immediately and retry.[11]

  • Administration: Once the needle is at the predetermined depth, dispense the solution slowly and steadily over 2-3 seconds.[10]

  • Withdrawal & Monitoring: Remove the needle smoothly in the same path it was inserted. Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as gasping or leakage from the mouth or nose.[12]

3.2. Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation, largely bypassing first-pass metabolism, which can be useful for mechanistic studies or for compounds with very low oral bioavailability.

Materials:

  • Properly formulated dosing solution

  • Sterile syringes and needles (25-27 G)[14]

  • 70% alcohol wipes

  • Animal scale

ParameterRecommendation for Adult Mouse (20-30g)Source
Needle Gauge 25-27 G[14]
Max Injection Volume 10 mL/kg (e.g., 0.2-0.3 mL for a 20-30g mouse)[14]

Procedure:

  • Animal & Dose Calculation: Weigh the mouse and calculate the required injection volume.

  • Restraint: Restrain the mouse by scruffing and position it in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift forward, creating a safer injection space.[14][15]

  • Locate Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum (located on the left) and the urinary bladder.[15][16]

  • Disinfection: Wipe the injection site with a 70% alcohol swab.[17]

  • Needle Insertion: With the bevel facing up, insert the needle at a 30-45 degree angle into the identified quadrant.[17]

  • Aspiration (Critical Step): Gently pull back on the syringe plunger. If blood (vessel puncture) or a yellow-tinged fluid (bladder puncture) appears, withdraw the needle and reinject at a new site with a fresh needle. There should be no fluid aspirated.[15]

  • Injection: Once correct placement is confirmed, inject the solution smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.

Dosing and Experimental Considerations

While specific doses for 5,7-Dihydroxy-4'-methoxyflavanone are not extensively published, data from structurally similar flavonoids administered to mice provide an evidence-based starting point.

FlavonoidDose (mg/kg)RouteMouse Model / ContextSource
Sakuranetin (Isosakuranetin)20IntranasalLung inflammation model[1]
Sakuranetin (Isosakuranetin)20Not specifiedAllergic asthma model[1]
Acacetin (related methoxyflavone)Not specifiedXenograftProstate cancer model[18][19]
5,7-Dimethoxyflavone10, 20, 40OralNeuroinflammation model[20]
5,7-Dimethoxyflavone10, 25, 50OralSarcopenia, Obesity models[21]
Synthetic Flavonoids10Not specifiedStress model[22]

Recommendations:

  • Starting Dose Range: Based on the available data, a starting dose range of 10-50 mg/kg is a logical and scientifically defensible choice for initial efficacy and tolerability studies.

  • Pilot Studies: Always conduct a small pilot study to determine the maximum tolerated dose (MTD) and to observe for any acute toxicity before proceeding to larger efficacy studies.

  • Control Groups: A vehicle control group is mandatory. This group receives the exact same formulation, volume, and administration schedule as the treatment group, but without the active compound.

Pharmacokinetic & Pharmacodynamic Insights

Pharmacokinetics (PK): Flavonoids are typically subject to extensive Phase II metabolism, primarily glucuronidation and sulfation, which can limit the systemic exposure of the parent compound.[9] Studies on related methoxyflavones in mice show rapid absorption, with peak plasma concentrations reached within 30 minutes of oral administration, and extensive distribution to tissues like the gut, liver, and kidney.[23][24] When designing PK studies, it is crucial to use analytical methods (e.g., LC-MS/MS) that can quantify both the parent flavanone and its major metabolites.[25]

Pharmacodynamics (PD) & Mechanism of Action: 5,7-Dihydroxy-4'-methoxyflavanone and related compounds exert their effects through the modulation of key signaling pathways. For instance, acacetin has been shown to suppress the pro-survival Akt/NF-κB pathway in cancer cells.[18][19] Similarly, the isoflavone form of the compound inhibits the ERK and Akt pathways.[26] These pathways are central to inflammation, cell proliferation, and apoptosis.

G compound 5,7-Dihydroxy- 4'-methoxyflavanone akt Akt compound->akt Inhibition nfkb NF-κB compound->nfkb Inhibition pi3k PI3K pi3k->akt akt->nfkb Inhibits IκBα Kinase ikb IκBα nucleus Nucleus nfkb->nucleus Translocation proliferation ↓ Proliferation apoptosis ↑ Apoptosis

When designing PD studies, researchers should select relevant biomarkers based on these known mechanisms. This could include measuring the phosphorylation status of Akt or NF-κB, or quantifying downstream targets like pro-inflammatory cytokines (e.g., TNF-α, IL-6) or apoptotic markers (e.g., Bcl-2, Bax).[3][26]

References

  • Kim, H. R., et al. (2014). Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells. International Journal of Molecular Medicine, 33(2), 317-324. [Link]

  • ResearchGate. (n.d.). Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-?B/Akt signaling in prostate cancer cells | Request PDF. Retrieved from [Link]

  • Razali, H., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology. [Link]

  • FooDB. (2019). Showing Compound 5,7-Dihydroxy-4'-methoxy-8-methylflavanone (FDB021241). Retrieved from [Link]

  • Verschoyle, R. D., et al. (2011). Pharmacokinetics in mice and metabolism in murine and human liver fractions of the putative cancer chemopreventive agents 3',4',5',5,7-pentamethoxyflavone and tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone). Cancer Chemotherapy and Pharmacology, 67(2), 343-353. [Link]

  • Li, J., et al. (2015). 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells. Connective Tissue Research, 56(1), 59-64. [Link]

  • Lee, J. K., et al. (2013). Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1. Journal of Immunology Research. [Link]

  • Shah, S. W. A., et al. (2022). In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach. Molecules, 27(4), 1365. [Link]

  • MDPI. (2025). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Retrieved from [Link]

  • MDPI. (n.d.). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • Animal Care Services, University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Retrieved from [Link]

  • Salehi, B., et al. (2020). A Review on Sources and Pharmacological Aspects of Sakuranetin. Molecules, 25(4), 899. [Link]

  • Frontiers. (2020). The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies. Retrieved from [Link]

  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • ResearchGate. (n.d.). Four flavanones, isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone) ( 1 ), persicogenin (5,3' -dihydroxy-7,4'-dimethoxyflavanone) ( 2 ), 5,6,7,4'-tetramethoxyflavanone ( 3 ) and 4'- hydroxy-5,6,7-trimethoxyflavanone ( 4 ), two chalcones, 2'-hydroxy-4,4',5',6'- tetramethoxychalcone ( 5 ) and 4,2'-dihydroxy- 4',5',6'-trimethoxychalcone ( 6 ), and two flavones, acacetin (5,7-dihydroxy-4'-methoxyflavone) ( 7 ) and luteolin (5,7,3',4'- tetrahydroxyflavone) ( 8 ) isolated from Chromolaena odorata L. Retrieved from [Link]

  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • University of Iowa. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Retrieved from [Link]

  • Asthana, J., Mishra, B. N., & Pandey, R. (2018). 5,7-Dihydroxy-4-Methoxyflavone a Bioactive Flavonoid Delays Amyloid Beta-induced Paralysis and Attenuates Oxidative Stress in Transgenic Caenorhabditis elegans. Pharmacognosy Magazine, 14(54), S57–S64. [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Mice. Retrieved from [Link]

  • ResearchGate. (2019). Sakuranetin, a Flavonoid Derived from Baccharis Retusa, Prevents Pulmonary Inflammation Induced by Air Pollution (Total Suspended Particles) in Mice | Request PDF. Retrieved from [Link]

  • ResearchGate. (2026). Flavonoid Pharmacokinetics: Methods of Analysis, Preclinical and Clinical Pharmacokinetics, Safety, and Toxicology | Request PDF. Retrieved from [Link]

  • University of British Columbia. (2021). UBC ACC TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Golm Metabolome Database. (2012). Synonyms of Isoflavone, 5,7-dihydroxy-4'-methoxy. Retrieved from [Link]

  • Frontiers. (n.d.). Role of flavonoids in controlling obesity: molecular targets and mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Sakuranetin counteracts polyethylene microplastics induced nephrotoxic effects via modulation of Nrf2/Keap1 pathway | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (2022). Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo. [Link]

  • Florida State University. (2016). Oral Gavage in the Mouse. Retrieved from [Link]

  • The University of Queensland. (2027). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isosakuranetin. PubChem Compound Database. Retrieved from [Link]

  • Flinders University. (2016). Oral Gavaging in mice. Retrieved from [Link]

  • Université de Montréal. (2011). Administration and injection of substances in mice. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Western Blot Analysis of Isosakuranetin-Mediated Signaling Pathways

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Introduction & Scientific Grounding As a Senior Application Scientist, I frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Scientific Grounding

As a Senior Application Scientist, I frequently observe that the reproducibility of kinase signaling assays hinges not on the basic execution of a Western blot, but on the biochemical foresight applied during sample preparation. This guide provides a comprehensive, self-validating framework for analyzing the molecular effects of Isosakuranetin —a potent 4'-O-methylated flavonoid derived from citrus species—on human cancer cell lines.

Recent oncological studies demonstrate that Isosakuranetin exhibits profound anticancer properties by inducing both autophagy and apoptosis in hematologic malignancies, specifically HL-60 and U937 leukemia cells 1. Furthermore, it is known to modulate UV-induced mitogen-activated protein kinase (MAPK) signaling in keratinocytes 2.

Interestingly, Isosakuranetin's mechanism of action is highly cell-line dependent. It modulates the AMPK , PI3K/Akt , and JNK pathways divergently depending on the cellular environment, yet ultimately converges on Beclin-1-mediated autophagy and Bax/Bcl-2-mediated apoptosis 1. Capturing these transient phosphorylation events requires rigorous protocol optimization.

Causality in Experimental Choices: The "Why" Behind the Workflow

To ensure high-fidelity data, every step in this protocol is designed with specific biochemical causality:

  • Phosphatase Inhibition is Non-Negotiable: Isosakuranetin alters the phosphorylation states of AMPK (Thr172), Akt (Ser473), and JNK1/2. Endogenous phosphatases act within seconds of cell lysis. A robust cocktail containing Sodium Orthovanadate (tyrosine phosphatase inhibitor) and Sodium Fluoride (serine/threonine phosphatase inhibitor) must be added fresh to the RIPA buffer.

  • Blocking Agent Selection (BSA vs. Milk): While 5% non-fat dry milk is a standard blocking agent, it contains casein—a highly phosphorylated protein. Using milk when probing for p-AMPK or p-Akt will result in severe background noise due to cross-reactivity. 5% Bovine Serum Albumin (BSA) is mandatory for all phospho-specific antibodies.

  • Membrane Porosity for Autophagy Markers: Analyzing autophagy requires detecting the stoichiometric conversion of LC3-I (16 kDa) to LC3-II (14 kDa). Standard 0.45 µm nitrocellulose membranes risk allowing these low-molecular-weight targets to "blow through" during transfer. 0.2 µm PVDF membranes are required for optimal retention and resolution.

Pathway Visualization

The following diagram maps the divergent signaling cascades induced by Isosakuranetin in different leukemia cell lines, highlighting the necessity for multiplexed Western blot analysis.

G cluster_HL60 HL-60 Leukemia Cells cluster_U937 U937 Leukemia Cells ISO Isosakuranetin Treatment AMPK_H AMPK Pathway (Down-regulated) ISO->AMPK_H PI3K_H PI3K/Akt Pathway (Down-regulated) ISO->PI3K_H JNK_H JNK Pathway (Suppressed) ISO->JNK_H AMPK_U AMPK Pathway (Up-regulated) ISO->AMPK_U PI3K_U PI3K/Akt Pathway (Up-regulated) ISO->PI3K_U JNK_U JNK Pathway (Up-regulated) ISO->JNK_U Beclin_H Beclin-1 (Up-regulated) AMPK_H->Beclin_H Apoptosis Apoptosis (Bax/Bcl-2 Modulation) AMPK_H->Apoptosis PI3K_H->Beclin_H PI3K_H->Apoptosis JNK_H->Beclin_H Autophagy Autophagy Beclin_H->Autophagy Beclin_U Beclin-1 (Down-regulated) AMPK_U->Beclin_U AMPK_U->Apoptosis PI3K_U->Beclin_U PI3K_U->Apoptosis JNK_U->Beclin_U Beclin_U->Autophagy

Isosakuranetin-mediated differential signaling pathways in HL-60 and U937 leukemia cells.

Quantitative Target Matrix

To design your gel layouts and multiplexing strategy, refer to the expected molecular weights and expression responses summarized from recent literature 1.

Target ProteinMolecular Weight (kDa)HL-60 Expression ResponseU937 Expression ResponsePrimary Function in Context
p-AMPK (Thr172) ~62Down-regulatedUp-regulatedEnergy sensing / Autophagy
p-PI3K p85 ~85Down-regulatedUp-regulatedSurvival / Apoptosis regulation
p-Akt (Ser473) ~60Down-regulatedUp-regulatedDownstream survival kinase
p-JNK1/2 ~46, 54SuppressedUp-regulatedStress response / Apoptosis
Beclin-1 ~60Up-regulatedDown-regulatedAutophagosome formation
LC3-I / LC3-II 16 / 14Conversion to LC3-IIConversion to LC3-IIAutophagy execution
Bax ~21Up-regulatedUp-regulatedPro-apoptotic effector
Bcl-2 ~26Down-regulatedDown-regulatedAnti-apoptotic regulator
GAPDH ~37Stable (Control)Stable (Control)Loading Control

Self-Validating Protocol Design

A protocol is only as trustworthy as its internal controls. This workflow is built as a self-validating system :

  • Total vs. Phospho Normalization: You cannot conclude that a pathway is "down-regulated" based solely on a weak phospho-signal; the total protein level might have dropped due to cell death. Every phospho-target (e.g., p-Akt) must be normalized to its respective total protein (Total Akt) run on a parallel gel or via rigorous stripping and re-probing.

  • Dose-Response Kinetics: Single-dose experiments are prone to artifacts. Treat cells with a gradient (e.g., 0, 12.5, 25, 50, 100, and 200 µM Isosakuranetin) to establish a clear dose-dependent trend.

Workflow Start Cell Culture & Treatment (HL-60 / U937 + Isosakuranetin) Lysis Cell Lysis on Ice (RIPA + Protease/Phosphatase Inhibitors) Start->Lysis Quant Protein Quantification (BCA Assay, normalize to 30 µg/lane) Lysis->Quant PAGE SDS-PAGE Separation (10-12% Polyacrylamide Gels) Quant->PAGE Transfer Membrane Transfer (0.2 µm PVDF for LC3 resolution) PAGE->Transfer Block Blocking (5% BSA in TBST for 1h) Transfer->Block Primary Primary Antibody Incubation (Overnight at 4°C, target specific) Block->Primary Secondary Secondary Antibody & ECL (HRP-conjugated, 1h at RT) Primary->Secondary Validate Self-Validation (Normalize Phospho to Total Protein) Secondary->Validate

Self-validating Western blot workflow for phospho-protein and autophagy marker analysis.

Detailed Step-by-Step Methodology

Phase 1: Cell Treatment and Lysis
  • Culture: Seed HL-60 or U937 cells at a density of 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with Isosakuranetin at varying concentrations (0, 12.5, 25, 50, 100, and 200 µM) for 24 and 48 hours.

  • Harvesting: Collect cells via centrifugation (300 x g, 5 min). Wash twice with ice-cold PBS to halt metabolic processes.

  • Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented immediately prior to use with 1 mM PMSF, 1 mM Na3​VO4​ , 1 mM NaF, and 1X Protease Inhibitor Cocktail.

  • Extraction: Incubate on ice for 30 minutes, vortexing for 10 seconds every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Phase 2: SDS-PAGE and Transfer
  • Quantification: Determine protein concentration using a BCA Protein Assay Kit. Normalize all samples to ensure exactly 30 µg of protein per lane.

  • Preparation: Mix samples with 4X Laemmli sample buffer (containing β -mercaptoethanol) and boil at 95°C for 5 minutes to denature.

  • Electrophoresis: Load samples onto a 10% SDS-PAGE gel (for AMPK, PI3K, Akt) or a 12% gel (for LC3, Bax, Bcl-2). Run at 80V through the stacking gel, then increase to 120V for the resolving gel.

  • Transfer: Perform a wet transfer onto a 0.2 µm PVDF membrane (pre-activated in methanol) at 100V for 90 minutes on ice.

Phase 3: Immunoblotting and Detection
  • Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Do not use milk for phospho-targets.

  • Primary Antibody: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-Beclin-1, anti-LC3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each in TBST.

  • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash 3 times with TBST.

  • Detection: Apply Enhanced Chemiluminescence (ECL) substrate. Capture images using a digital imaging system, ensuring the exposure time keeps the signal within the linear dynamic range (avoiding pixel saturation).

  • Validation: Strip the membrane using a low-pH stripping buffer (pH 2.2) for 15 minutes, wash extensively, and re-probe for Total AMPK/Akt/JNK and GAPDH to normalize the data.

References

  • Source: Anticancer Research (PMID: 40155011; DOI: 10.21873/anticanres.17531)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin) Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 5,7-dihydroxy-4'-methoxyflavanone (commonly known as Isosakuraneti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 5,7-dihydroxy-4'-methoxyflavanone (commonly known as Isosakuranetin). The primary bottleneck in this workflow is rarely the initial condensation; rather, it is the thermodynamic and stereochemical hurdles of the subsequent cyclization step.

Below is our comprehensive troubleshooting guide, complete with self-validating protocols and mechanistic insights designed to rescue your yield and ensure high-purity isolation.

Pathway Visualization

SynthesisPathway SM1 2',4',6'-Trihydroxyacetophenone (A-Ring Precursor) Condensation Claisen-Schmidt Condensation (Base Catalyst) SM1->Condensation SM2 4-Methoxybenzaldehyde (B-Ring Precursor) SM2->Condensation Chalcone 2',4',6'-Trihydroxy-4-methoxychalcone (Intermediate) Condensation->Chalcone Aldol Addition & Dehydration Isomerization Intramolecular Cyclization (Acidic/Thermal/Microwave) Chalcone->Isomerization Equilibrium Shift Flavanone 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin) Isomerization->Flavanone Oxa-Michael Addition

Synthetic workflow for 5,7-Dihydroxy-4'-methoxyflavanone via chalcone intermediate.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Claisen-Schmidt condensation yields a complex mixture with <30% of the target chalcone. What is causing this? Causality & Solution: The 2',4',6'-trihydroxyacetophenone starting material is highly electron-rich. Under strongly basic conditions (like prolonged heating with NaOH), the unprotected phenolic hydroxyls are prone to oxidation and polymerization. Actionable Fix: Switch to microwave irradiation to drastically reduce reaction time from 24 hours to 2-5 minutes, which minimizes side reactions . Alternatively, selectively protect the 4' and 6' hydroxyls (which become the 7 and 5 positions of the flavanone) using methoxymethyl (MOM) ethers prior to condensation.

Q2: The isomerization step stalls, leaving a 1:1 mixture of chalcone and flavanone. How do I drive the equilibrium? Causality & Solution: The conversion of the 2'-hydroxychalcone to the flavanone via an intramolecular oxa-Michael addition is an equilibrium process. Under basic conditions, the equilibrium thermodynamically favors the open-chain chalcone due to the stability of its extended π -conjugation. Actionable Fix: You must shift the equilibrium by altering the electronic environment. Switching to acidic conditions (e.g., HCl in ethanol) protonates the chalcone carbonyl, increasing the electrophilicity of the β -carbon and facilitating the nucleophilic attack by the 2'-hydroxyl. For a greener, higher-yield approach, use Montmorillonite K10 clay under microwave irradiation .

Q3: My synthesized Isosakuranetin shows no optical activity, but my downstream assay requires the natural (2S)-enantiomer. How do I prevent racemization? Causality & Solution: Standard chemical cyclization inherently produces a racemic (±)-flavanone mixture because the oxa-Michael addition can occur from either face of the planar chalcone intermediate. Furthermore, even enantiopure flavanones can undergo spontaneous racemization in aqueous solutions via ring-opening back to the chalcone. Actionable Fix: To achieve stereoselectivity, you must abandon standard chemical cyclization and utilize a biocatalytic approach. Employing the enzyme Chalcone Isomerase (CHI) dictates the stereochemistry during cyclization, yielding a 100,000:1 preference for the (2S)-flavanone .

Quantitative Comparison of Isomerization Conditions

To help you select the best cyclization strategy, we have summarized the empirical data for converting 2'-hydroxychalcones to flavanones based on standard laboratory yields.

Cyclization ConditionReaction TimeTypical Yield (%)Mechanistic Limitation / Advantage
Aqueous KOH (rt) 24 - 48 h20 - 35%Equilibrium favors chalcone; high degradation risk.
HCl / EtOH (reflux) 12 - 24 h45 - 60%Drives oxa-Michael addition; risks partial deprotection.
Proton Sponge (CH₂Cl₂/MeOH) 24 h70 - 80%Mild basic conditions; high catalyst cost.
Montmorillonite K10 (Microwave) 15 - 45 min75 - 85%Green chemistry; requires specialized MW reactor.
Self-Validating Experimental Protocol

To ensure reproducibility, the following two-phase methodology incorporates built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Microwave-Assisted Claisen-Schmidt Condensation
  • Reagent Preparation : In a 10 mL microwave-safe reactor, dissolve 2',4',6'-trihydroxyacetophenone (1.0 mmol) and 4-methoxybenzaldehyde (1.1 mmol) in 3.0 mL of anhydrous ethanol.

  • Catalyst Addition : Add 0.2 mL of 50% aqueous KOH.

    • Causality: The base deprotonates the acetophenone α -carbon to form an enolate, initiating the nucleophilic attack on the benzaldehyde carbonyl.

  • Microwave Irradiation : Seal the vessel and irradiate at 100 W for 3 minutes (maintaining a maximum temperature of 80°C).

  • Validation Check (System 1) : Spot the crude mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The reaction is successful if the starting acetophenone is consumed and replaced by a bright yellow spot (chalcone intermediate) that is highly UV-active at 365 nm.

  • Workup : Quench the reaction with 1M HCl until pH 5 is reached. Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Acid-Catalyzed Isomerization
  • Reaction Setup : Dissolve the crude chalcone intermediate in 5.0 mL of absolute ethanol.

  • Equilibrium Shifting : Add 1.0 mL of concentrated HCl.

    • Causality: Acid protonates the α,β -unsaturated carbonyl, increasing the electrophilicity of the β -carbon and thermodynamically driving the intramolecular oxa-Michael addition of the 2'-hydroxyl group.

  • Thermal Cyclization : Reflux the mixture at 85°C for 12 hours.

  • Validation Check (System 2) : Perform 1 H-NMR (DMSO- d6​ ) on a dried aliquot. The successful conversion to Isosakuranetin is validated by:

    • The disappearance of the trans-alkene protons (doublets at δ 7.4–7.8 ppm, J=16 Hz).

    • The emergence of the characteristic flavanone C-ring protons: a doublet of doublets at δ ~5.4 ppm (C2-H) and a multiplet at δ ~2.8–3.1 ppm (C3-H₂).

  • Purification : Concentrate the mixture, neutralize carefully with saturated NaHCO₃, extract with dichloromethane, and recrystallize the crude product from methanol to yield pure 5,7-dihydroxy-4'-methoxyflavanone.

References
  • Rocha, D. H. A., Vaz, P. A. A. M., Pinto, D. C. G. A., & Silva, A. M. S. (2019). "Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones." Methods and Protocols, 2(3), 70. Available at:[Link]

  • Zang, Y., et al. (2015). "Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones." Oriental Journal of Chemistry, 31(1). Available at:[Link]

  • Held, K., et al. (2023). "Stereoselectivity and functional plasticity of a common ligand-binding pocket in TRPM3." bioRxiv. Available at:[Link]

Optimization

Technical Support Center: Resolving Peak Tailing for Methoxyflavanones in HPLC

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and eliminate pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and eliminate peak tailing issues specifically associated with methoxyflavanones.

Methoxyflavanones (a subclass of flavonoids) present unique chromatographic challenges. While their methoxy (-OCH₃) groups increase lipophilicity, their electron-rich oxygen atoms (carbonyl and methoxy) are highly susceptible to secondary polar interactions with the stationary phase. This guide bypasses generic advice, focusing on the exact chemical causality and providing self-validating protocols to restore peak symmetry.

Diagnostic Workflow

Before adjusting any chemical parameters, you must isolate whether the tailing is a systemic physical failure or a chemical interaction specific to the methoxyflavanone analyte.

PeakTailingWorkflow Start Peak Tailing Detected (As > 1.2) CheckGlobal Are ALL peaks tailing or just the methoxyflavanone? Start->CheckGlobal AllPeaks All Peaks Tail (Physical Issue) CheckGlobal->AllPeaks Yes SinglePeak Single Peak Tails (Chemical Issue) CheckGlobal->SinglePeak No PhysicalFix 1. Check for void volume 2. Reverse flush column 3. Replace inlet frit AllPeaks->PhysicalFix CheckPH Is Mobile Phase pH > 3.5? SinglePeak->CheckPH Resolved Symmetrical Peak (As ≈ 1.0) PhysicalFix->Resolved AdjustPH Adjust pH to 2.5-3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH Yes CheckSilica Still tailing? Check Column Chemistry CheckPH->CheckSilica No AdjustPH->CheckSilica ChangeColumn Switch to Type B Silica (End-capped / Polar-embedded) CheckSilica->ChangeColumn Inadequate phase CheckLoad Still tailing? Check Sample Load CheckSilica->CheckLoad Phase is optimal ChangeColumn->CheckLoad ReduceLoad Reduce injection volume or sample concentration CheckLoad->ReduceLoad Overloaded CheckLoad->Resolved Optimal load ReduceLoad->Resolved

Diagnostic workflow for isolating and resolving peak tailing of methoxyflavanones in HPLC.

Core Troubleshooting Q&A (Mechanistic Insights)

Q1: Why do methoxyflavanones specifically exhibit peak tailing on standard C18 columns? A: Peak tailing for methoxyflavanones is primarily driven by secondary retention mechanisms. In an ideal reversed-phase separation, retention is governed purely by nonspecific hydrophobic interactions (1[1]). However, the electron-rich carbonyl and methoxy oxygen atoms on the flavanone skeleton act as strong hydrogen-bond acceptors. These interact with unreacted, residual silanol groups (Si-OH) on the silica support (2[2]). At a mobile phase pH above 3.0, these silanols become ionized (Si-O⁻), drastically increasing their polarity and interaction strength with the analyte, which delays the elution of a fraction of the molecules and creates a tail (1[1]). Furthermore, older Type A silica contains trace metals (like iron and aluminum) that can form chelation complexes with the flavonoid structure, severely exacerbating tailing (2[2]).

Q2: How does adjusting the mobile phase pH resolve this chemical tailing? A: The causality lies in the protonation state of the stationary phase. By lowering the mobile phase pH to between 2.5 and 3.5 using acidic modifiers (such as 0.1% formic acid, acetic acid, or trifluoroacetic acid), the ionization of residual silanol groups is suppressed (3[3]). When the silanols are fully protonated (Si-OH rather than Si-O⁻), their capacity to engage in strong secondary polar interactions with the methoxyflavanone is minimized (4[4]). This ensures that the primary hydrophobic retention mechanism dominates, restoring a Gaussian peak shape ().

Q3: If I have optimized the pH but still see tailing, what column chemistry should I use? A: If pH optimization is insufficient, the stationary phase itself must be upgraded. You should transition to a modern, high-purity Type B silica column, which is manufactured to be virtually metal-free, eliminating chelation-driven tailing (2[2]). Additionally, ensure the column is "fully end-capped." End-capping is a secondary silanization process that reacts residual silanols with a short-chain silane, sterically blocking the methoxyflavanones from accessing the active silica surface (5[5]). For extreme cases, polar-embedded columns provide a layer of water at the silica surface, further shielding residual silanols (5[5]).

Q4: What does it mean if all peaks in my chromatogram, including neutral markers, are tailing? A: If every peak exhibits tailing, the root cause is physical or mechanical, not chemical (3[3]). This typically indicates column bed deformation (such as a void at the head of the column) or a partially blocked inlet frit (1[1]). Particulate matter from unfiltered samples or mobile phases can accumulate on the frit, disrupting the laminar flow path and causing the sample to take multiple paths through the column (3[3]). Extra-column volume from using tubing that is too wide or too long can also cause systemic band broadening and tailing (5[5]).

Quantitative Data: Impact of Parameters on Peak Symmetry

The following table summarizes the expected impact of various chromatographic parameters on the USP Tailing Factor ( As​ ) for methoxyflavanones. The USP Tailing Factor is calculated as As​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the leading edge to the peak center (). An ideal peak has an As​ of 1.0, and values ≤1.5 are generally acceptable (1[1]).

Parameter / ConditionSub-optimal StateOptimized StateExpected As​ ShiftMechanistic Reason
Mobile Phase pH pH 5.0 - 7.0 (Unbuffered)pH 2.5 - 3.0 (0.1% Formic Acid)2.5 1.2Protonates silanols, preventing ion-dipole interactions (4[4]).
Silica Purity Type A (High trace metals)Type B (Metal-free)2.8 1.3Eliminates metal-flavonoid chelation (2[2]).
Column End-capping Non-endcapped C18Double end-capped C182.0 1.1Sterically blocks residual active silanol sites (5[5]).
Sample Solvent 100% Strong Solvent (e.g., ACN)Matched to Initial Mobile Phase1.8 1.0Prevents premature band broadening at column head (6[6]).

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Acidification and System Suitability Validation

This protocol ensures that chemical interactions are neutralized while providing a built-in mathematical validation of the method's success.

Step 1: Mobile Phase Preparation

  • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask (3[3]).

  • Carefully add 1.0 mL of LC-MS grade formic acid to achieve a 0.1% v/v concentration (approximate pH 2.7) (3[3]).

  • Mix thoroughly and degas using vacuum filtration (0.22 µm filter) or inline sonication (3[3]).

  • Repeat the process for the organic modifier (e.g., Acetonitrile or Methanol) (3[3]).

Step 2: Baseline Establishment

  • Equilibrate the end-capped C18 column with the acidified mobile phase for at least 10 column volumes.

  • Inject a standard solution of the target methoxyflavanone.

Step 3: Self-Validation (Tailing Factor Calculation)

  • Extract the chromatogram and measure the peak width at 5% of the total peak height ( W0.05​ ) ().

  • Measure the distance from the leading edge of the peak to the peak maximum at 5% height ( f ) ().

  • Calculate As​=W0.05​/2f (4[4]).

  • Validation Check: If As​≤1.2 , the chemical tailing is successfully resolved. If As​>1.5 , proceed to Protocol 2 to rule out physical deformation (1[1]).

Protocol 2: Column Bed Integrity Check and Regeneration

Use this protocol if Protocol 1 fails, or if all peaks (including neutral markers) exhibit tailing, indicating a physical blockage or void (7[7]).

Step 1: Neutral Marker Injection

  • Inject a highly neutral, non-interacting compound (e.g., Toluene or Uracil for reversed-phase).

  • If the neutral marker tails, the issue is definitively physical (e.g., blocked frit or column void) (6[6]).

Step 2: Reverse-Flushing the Column

  • Disconnect the column from the detector to prevent flushing contaminants into the flow cell (1[1]).

  • Reverse the orientation of the column (ensure the manufacturer permits reverse flow; most modern columns do) (1[1]).

  • Flush the column directly to waste using 100% strong solvent (e.g., Acetonitrile or Methanol) at 50% of the normal flow rate for at least 10-15 column volumes (1[1]). This dislodges particulates trapped on the inlet frit (7[7]).

Step 3: Re-evaluation

  • Reconnect the column in its normal orientation (or leave reversed if recommended by the manufacturer) (1[1]).

  • Re-equilibrate with the mobile phase and reinject the neutral marker.

  • Validation Check: If the neutral marker peak is now symmetrical, the physical blockage is cleared. If tailing persists, the silica bed has irreversibly collapsed (void volume), and the column must be replaced (1[1]). To prevent future occurrences, implement inline guard columns and filter all samples (3[3]).

References

  • Element Lab Solutions. "Peak Tailing in HPLC".
  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes".
  • Chrom Tech, Inc.
  • Benchchem. "Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC".
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".
  • ACD/Labs.
  • GMP Insiders.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".

Sources

Troubleshooting

stability of 5,7-Dihydroxy-4'-methoxyflavanone under UV light exposure

Technical Support Center: 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin) UV Stability & Troubleshooting Scientific Overview Welcome to the Technical Support Center for 5,7-Dihydroxy-4'-methoxyflavanone, commonly know...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin) UV Stability & Troubleshooting

Scientific Overview

Welcome to the Technical Support Center for 5,7-Dihydroxy-4'-methoxyflavanone, commonly known as Isosakuranetin. As a monomethoxyflavanone, Isosakuranetin is extensively studied for its anti-aging properties, specifically its ability to suppress UV-B-induced matrix metalloproteinase-1 (MMP-1) expression and prevent collagen degradation in human dermal fibroblasts[1]. However, its polyphenolic structure and conjugated aromatic systems make it highly photoreactive. This guide is designed for researchers and drug development professionals to troubleshoot stability issues, optimize handling, and ensure the integrity of photochemical and biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a rapid decrease in Isosakuranetin concentration during prolonged UV-B exposure experiments? Causality: Like many flavonoids, Isosakuranetin possesses aromatic chromophores that strongly absorb UV radiation in the 250–350 nm range. Upon absorbing UV light, the molecule undergoes π,π* or n,π* electron excitation[2]. This excited state is unstable and leads to direct photolysis or photoisomerization. While Isosakuranetin acts as a biological photoprotectant by modulating MAPK signaling pathways (ERK1/2, JNK1/2)[1], chemically, it acts as a sacrificial UV filter that degrades over time under high-intensity irradiation.

Q2: My HPLC chromatogram shows a new peak appearing as the Isosakuranetin peak decreases after UV exposure. What is this? Causality: This is a classic signature of photoisomerization. Flavanones are known to undergo UV-induced photochemical rearrangement, often yielding 2'-hydroxychalcone derivatives or undergoing fragmentation to yield reactive keto-ketenes[3]. Because chalcones feature an open C-ring, their conjugated system differs from the parent flavanone, resulting in a distinct HPLC retention time and a shifted UV absorbance maximum.

Q3: How does solvent choice affect the UV stability of Isosakuranetin in my stock solutions? Causality: The photostability of flavanones is highly dependent on the solvent microenvironment. Protic solvents (e.g., ethanol, methanol) can participate in photochemical reactions or stabilize radical intermediates, thereby accelerating degradation. Furthermore, dissolved oxygen in the solvent can act as a photosensitizer, generating reactive oxygen species (ROS) upon UV irradiation that subsequently oxidize the flavanone[2].

Troubleshooting Guide

Issue 1: High variability in cell culture UV-B protection assays.

  • Symptom: Replicates show inconsistent suppression of MMP-1, or the compound appears toxic only when irradiated.

  • Root Cause: Dosing cells with Isosakuranetin and simultaneously irradiating them with UV-B causes the compound to photodegrade in the media before it can exert its intracellular kinase inhibitory effects. Furthermore, the resulting photoproducts may exhibit off-target cytotoxicity.

  • Resolution: Implement a "Pre-treatment and Wash" protocol. Incubate cells with Isosakuranetin for 1–2 hours to allow intracellular accumulation. Prior to UV-B irradiation, wash the cells and replace the media with a UV-transparent, compound-free buffer (e.g., PBS). This isolates the compound's biological signaling effect from its chemical UV-filtering effect.

Issue 2: Inconsistent HPLC quantification of stock solutions stored on the benchtop.

  • Symptom: Calibration curves drift, and standard concentrations decrease over a few days.

  • Root Cause: Ambient laboratory lighting contains sufficient UV and blue light components to induce slow, continuous photodegradation.

  • Resolution: Isosakuranetin must be treated as photosensitive. Store stock solutions in amber glass vials, wrap working tubes in aluminum foil, and maintain long-term storage at -80°C. Limit freeze-thaw cycles to prevent precipitation, which can alter the effective concentration[4].

Data Presentation: Stability and Efficacy Metrics

To aid in experimental design, the following table summarizes the quantitative stability metrics and biological effective parameters of Isosakuranetin under typical laboratory conditions.

ParameterConditionValue / ObservationAnalytical Method
UV Absorbance Maxima Methanol / Water~286 nmUV-Vis Spectrophotometry[4]
Benchtop Stability Reconstituted extract (24 h, 25°C)> 90% recoveryHPLC-UV (286 nm)[4]
Freeze-Thaw Stability Biological fluid (-70°C to 25°C, 3 cycles)86.9% – 104.0% recoveryChiralpak® AD™-RH HPLC[4]
Biological Efficacy Human dermal fibroblasts (UV-B exposed)Suppresses ERK1/2 phosphorylationRT-PCR / Western Blot[1]
Primary Photoproducts Prolonged UV exposure (250-350 nm)Chalcones, phenolic fragmentsLC-MS/MS / NMR[3]

Experimental Protocols

Protocol A: Controlled UV-B Irradiation and Photostability Assessment of Isosakuranetin This protocol self-validates the chemical degradation rate of the compound independent of biological variables.

  • Solution Preparation: Prepare a 100 μM working solution of Isosakuranetin in HPLC-grade methanol (degassed to remove dissolved oxygen).

  • Aliquot Distribution: Transfer 1 mL aliquots into UV-transparent quartz cuvettes. Prepare a dark control wrapped entirely in aluminum foil.

  • Irradiation: Place the cuvettes in a controlled UV-B crosslinker chamber (e.g., emitting at 312 nm). Apply a continuous dose of 50 mJ/cm².

  • Kinetic Sampling: Remove 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench any secondary radical reactions by transferring the aliquots to amber vials containing 50 μL of cold mobile phase (e.g., 0.1% formic acid in water).

  • Analysis: Analyze the kinetics of degradation using HPLC-UV, plotting the area under the curve (AUC) of the 286 nm peak over time.

Protocol B: Stereospecific HPLC-UV Analysis of Isosakuranetin Adapted for precision quantification and photoproduct separation.

  • Column Setup: Equip the HPLC with a Chiralpak® AD™-RH column (or equivalent C18 for non-chiral separation of photoproducts)[4].

  • Mobile Phase: Use an isocratic or gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid) optimized for a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 286 nm[4].

  • Injection: Inject 10 μL of the quenched samples from Protocol A.

  • Validation: Ensure the standard curve is linear between 0.5 to 100.0 μg/mL. Monitor for the emergence of new peaks (typically eluting later due to the altered polarity of chalcone photoproducts).

Visualizations

PhotochemPathway Iso Isosakuranetin (Flavanone) UV UV Light (250-350 nm) Photon Absorption Iso->UV Exposure Excited Excited State (π,π* or n,π*) UV->Excited Excitation Chalcone Photoisomerization (e.g., Chalcone derivative) Excited->Chalcone Ring Opening Cleavage Photolysis / Cleavage (Phenolic fragments) Excited->Cleavage Bond Cleavage ROS ROS Generation (in presence of O2) Excited->ROS Energy Transfer ROS->Cleavage Oxidation

Photochemical degradation pathway of Isosakuranetin under UV irradiation.

Workflow Prep 1. Stock Preparation (DMSO, Amber Vial) Cell 2. Cell Pre-treatment (1-2 hrs incubation) Prep->Cell Wash 3. Media Replacement (Remove extracellular compound) Cell->Wash Irrad 4. UV-B Irradiation (Controlled Dose) Wash->Irrad Lysis 5. Cell Lysis & Protein Extraction Irrad->Lysis Assay 6. MMP-1 / ERK1/2 Quantification Lysis->Assay

Optimized experimental workflow for assessing biological efficacy of Isosakuranetin post-UV exposure.

References

  • A Review on Sources and Pharmacological Aspects of Sakuranetin Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Photochemistry of Flavonoids Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The photochemistry of flavanone Source: Journal of the Chemical Society, Chemical Communications URL:[Link]

  • Stereospecific high-performance liquid chromatographic assay of isosakuranetin in rat urine Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Isosakuranetin Precipitation in Aqueous Buffers

Target Audience: Researchers, formulation scientists, and drug development professionals. Scope: Troubleshooting in vitro assay precipitation, formulation optimization, and pharmacokinetic assay preparation for the hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, formulation scientists, and drug development professionals. Scope: Troubleshooting in vitro assay precipitation, formulation optimization, and pharmacokinetic assay preparation for the hydrophobic flavanone Isosakuranetin.

Root Cause Analysis: The Mechanics of Flavanone Precipitation

Isosakuranetin (4'-methoxy-5,7-dihydroxyflavanone) is an O-methylated flavonoid predominantly found in Citrus species. While it exhibits promising biological activities, its physicochemical profile presents significant handling challenges.

The Causality of Precipitation: Isosakuranetin is practically insoluble in water (predicted solubility <0.088 g/L)[1] and possesses a high lipophilicity (LogP ~2.95)[2]. While it dissolves readily in anhydrous Dimethyl Sulfoxide (DMSO) up to 57 mg/mL (approx. 199 mM)[3], introducing this concentrated stock into an aqueous buffer (e.g., PBS, HEPES, or cell culture media) causes a sudden drop in the solvent's dielectric constant. This triggers immediate supersaturation. Driven by hydrophobic interactions and π−π stacking of its planar-like aromatic rings, the molecules rapidly aggregate to minimize contact with water, forming insoluble microcrystals[4].

Experimental Workflow: Solubilization Decision Tree

To determine the most scientifically sound approach for your specific assay, follow the decision matrix below.

SolubilizationWorkflow Start Isosakuranetin Stock (in 100% DMSO) Dilution Dilution into Aqueous Buffer (PBS, Media) Start->Dilution Decision Precipitation / Cloudiness Detected? Dilution->Decision LowConc Low Concentration Assay (< 10 µM) Decision->LowConc Yes HighConc High Concentration Assay (> 10 µM) Decision->HighConc Yes Success Stable Aqueous Solution (Ready for Assay) Decision->Success No (Clear) Strat1 Optimized Dropwise Addition (DMSO ≤ 0.5%) LowConc->Strat1 Strat2 HP-β-CD Complexation (Host-Guest Inclusion) HighConc->Strat2 Strat1->Success Strat2->Success Fail Micro-precipitation (Inconsistent Data) Success->Fail Instability over time

Decision tree for overcoming Isosakuranetin precipitation in aqueous in vitro assays.

Troubleshooting Guides & FAQs

Q1: My Isosakuranetin DMSO stock causes immediate cloudiness when added to cell culture media. How can I prevent this "solvent-shift" precipitation? A1: The cloudiness indicates macroscopic precipitation. To prevent this, you must control the kinetics of nucleation. Never add the aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock dropwise to a vigorously vortexed, pre-warmed (37°C) aqueous medium[4]. This prevents localized zones of high compound concentration, allowing the flavanone to disperse evenly before crystal lattices can form. Ensure the final DMSO concentration remains below 0.5% (v/v) to avoid cellular toxicity.

Q2: I need to dose cells at 50 µM, but Isosakuranetin precipitates even at 10 µM in my buffer. What is the most biologically compatible solubilization strategy? A2: Cyclodextrin Complexation is the gold standard for highly hydrophobic flavonoids[5]. Using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) can increase the aqueous solubility of flavanones by several hundred-fold[6]. The cyclodextrin molecule features a hydrophilic exterior and a hydrophobic internal cavity. The aromatic rings of Isosakuranetin enter this cavity, replacing high-energy water molecules to form a thermodynamically stable "host-guest" inclusion complex, effectively shielding the lipophilic portions from the aqueous environment[4].

Q3: I am observing low apparent permeability ( Papp​ ) in Caco-2 assays and highly variable IC50​ values. Could this be related to invisible precipitation? A3: Yes. This is a classic symptom of micro-precipitation. Even if the solution appears clear to the naked eye, sub-micron crystals can form over time[7]. This reduces the effective free concentration of the drug available to interact with cells or cross the monolayer. Furthermore, highly lipophilic compounds like Isosakuranetin can bind non-specifically to the plastic surfaces of assay plates[7]. To validate your system, always quantify the actual dissolved concentration of your working solution via HPLC prior to the assay, rather than relying on the nominal calculated concentration.

Data Presentation: Solubilization Strategies Comparison

StrategyMechanism of ActionTypical Solubility EnhancementPrimary ApplicationLimitations
Co-solvency (DMSO) Reduces the dielectric constant of the aqueous medium, lowering the energy barrier for solvation.2 to 5-fold (at safe in vitro limits of ≤0.5% v/v)Low-concentration cellular assays, preliminary screening.Cellular toxicity at higher concentrations; risk of delayed micro-precipitation[4].
Cyclodextrin Complexation (HP- β -CD) Encapsulates the hydrophobic aromatic rings within a hydrophilic cyclic oligosaccharide cylinder[6].50 to 100-foldHigh-concentration in vitro assays, in vivo dosing, formulation[5].Requires preparation time; potential displacement by highly competitive lipophilic assay components.
Micellar Dispersion (Tween 80) Entraps the flavanone within the hydrophobic core of surfactant micelles.10 to 20-foldBiochemical assays, cell-free systems.Surfactants can disrupt cell membranes and interfere with lipid-based assays[4].

Validated Experimental Protocols

Protocol A: Kinetic Solubilization via Optimized Co-Solvent Addition

Use this protocol for low-concentration assays where the target concentration is near the compound's intrinsic kinetic solubility limit.

  • Preparation: Thaw the 100% DMSO stock solution of Isosakuranetin (e.g., 10 mM). Warm the stock to 37°C and vortex to ensure complete dissolution. Moisture-contaminated DMSO reduces solubility; always use fresh, anhydrous DMSO[3].

  • Buffer Heating: Pre-warm the target aqueous buffer or cell culture medium to 37°C. Causality: Higher temperatures increase kinetic solubility and reduce the thermal shock of solvent transfer.

  • Vortexing: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock solution dropwise directly into the center of the vortexing liquid[4]. Do not let the drop slide down the wall of the tube.

  • Validation: Continue vortexing for 30 seconds. Inspect the solution under a standard light microscope (10x objective) to verify the absence of microcrystals.

Protocol B: Thermodynamic Solubilization via HP- β -CD Inclusion Complexation

Use this protocol for high-concentration assays or in vivo dosing formulations.

  • Host Solution: Prepare a 10% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Guest Addition: Add Isosakuranetin powder directly to the HP- β -CD solution at a concentration deliberately exceeding its intrinsic aqueous solubility (e.g., 2 mg/mL).

  • Complexation: Stir the suspension continuously at 37°C for 24 to 48 hours, protected from light. Causality: The inclusion process is a dynamic equilibrium reaction that requires sufficient time and kinetic energy to reach maximum complexation efficiency[4].

  • Filtration: Filter the equilibrated suspension through a 0.45 µm PTFE syringe filter. Causality: This physical separation removes any uncomplexed, precipitated Isosakuranetin, leaving only the fully solubilized inclusion complex in the filtrate[4].

  • Quantification: Determine the exact concentration of the solubilized Isosakuranetin in the filtrate using HPLC-UV before proceeding with downstream assays. This ensures your experimental system is self-validating.

References

  • (PDF) Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins Source: researchgate.net URL:[Link]

  • Showing Compound Isosakuranetin (FDB000610) - FooDB Source: foodb.ca URL:[Link]

  • Isosakuranetin – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:[Link]

  • Showing NP-Card for isosakuranetin (NP0325822) - NP-MRD Source: np-mrd.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectral data validation for 5,7-Dihydroxy-4'-methoxyflavanone

Advanced NMR Spectral Data Validation for 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin): A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of unambiguously chara...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Spectral Data Validation for 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin): A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of unambiguously characterizing flavonoid derivatives during drug discovery and natural product isolation. 5,7-Dihydroxy-4'-methoxyflavanone, universally known as isosakuranetin[1], presents a classic structural elucidation challenge. Differentiating it from its regioisomers—such as sakuranetin, where the methoxy group is located at C-7 instead of C-4'—requires rigorous, error-free NMR validation[2].

This guide objectively compares three leading spectral validation approaches: Traditional Manual Assignment, Automated Empirical Software Prediction, and Quantum Mechanical (QM) Modeling. By synthesizing experimental data with actionable protocols, this guide provides a self-validating framework for drug development professionals to ensure absolute structural certainty.

The Molecular Challenge: Why Isosakuranetin?

Isosakuranetin features a chiral center at C-2, an ABX spin system in the saturated C-ring (protons at C-2 and C-3), and specific methoxy placement on the B-ring (C-4')[3][4]. Misassignment of the methoxy group or misinterpretation of the C-2 stereocenter can lead to downstream failures in pharmacological assays, pharmacokinetic tracking, or synthetic scale-ups[5].

Comparison of NMR Validation Alternatives

Method A: Traditional Manual Assignment (1D/2D NMR)
  • Mechanism: Relies on interpreting 1 H, 13 C, COSY, HSQC, and HMBC correlations. The placement of the methoxy group is confirmed via an HMBC cross-peak between the -OCH 3​ protons ( δ ~3.88 ppm) and the C-4' carbon[3].

  • Causality & Experience: Why is HMBC critical here? Because the protons of the methoxy group will couple over three bonds to the C-4' carbon, unambiguously distinguishing it from a 7-methoxy regioisomer[2].

  • Pros: Represents the "ground truth"; accounts for actual solvent effects, concentration, and sample impurities.

  • Cons: Time-consuming; prone to human bias; struggles with overlapping signals in complex crude extracts.

Method B: Automated Software-Assisted Validation (e.g., Mnova, ACD/Labs)
  • Mechanism: Utilizes HOSE (Hierarchically Ordered Spherical Description of Environment) codes and neural networks trained on vast NMR databases to predict chemical shifts instantly.

  • Pros: High-throughput; excellent for rapid dereplication and routine QA/QC of known batches.

  • Cons: Accuracy drops for novel scaffolds or when strong intramolecular hydrogen bonding (e.g., between the C-5 hydroxyl and C-4 carbonyl) skews the electronic environment beyond the software's training parameters.

Method C: Quantum Mechanical (QM) NMR Prediction
  • Mechanism: Employs Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) methods to calculate magnetic shielding tensors from first principles[6].

  • Causality & Experience: Why must we use Boltzmann averaging in QM? The C-ring of a flavanone is not flat; it adopts a half-chair conformation. The molecule exists as an equilibrium of conformers at room temperature, and the observed NMR spectrum is a time-average of these states. QM models must calculate all low-energy conformers and weight them accordingly to match experimental reality[7].

  • Pros: Unparalleled accuracy for 3D stereochemical assignment and distinguishing subtle regioisomers.

  • Cons: Computationally expensive; requires specialized computational chemistry expertise.

Quantitative Data Comparison: Experimental vs. Predicted Shifts

To objectively evaluate these alternatives, the table below compares the 13 C NMR chemical shifts of key diagnostic carbons in isosakuranetin against empirical software and QM predictions.

Carbon PositionExperimental Shift (ppm)[8][9]Empirical Software Prediction (ppm)QM Prediction (DFT/GIAO) (ppm) Δ Empirical Δ QM
C-2 (Chiral Center) 79.078.579.20.50.2
C-3 (ABX System) 43.242.843.00.40.2
C-4 (Carbonyl) 196.0194.5196.31.50.3
C-4' (B-ring) 160.0161.2159.81.20.2
4'-OCH 3​ 55.455.955.50.50.1

Data Insight: The carbonyl carbon (C-4) shows the highest deviation in empirical software due to variable hydrogen bonding with the C-5 hydroxyl group. QM methods that incorporate implicit solvent models (like PCM) accurately capture this intramolecular interaction, resulting in a significantly lower error margin ( Δ QM)[6].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, your validation process must act as a self-validating system. Relying on a single method invites risk. Here is the step-by-step methodology integrating all three approaches into a robust pipeline:

Step 1: High-Resolution Data Acquisition

  • Prepare a 15–20 mg sample of isosakuranetin in 600 µL of high-purity CD 3​ OD or DMSO- d6​ .

  • Acquire 1 H (minimum 400 MHz) and 13 C NMR spectra at 298K[10].

  • Run a phase-sensitive HSQC and an HMBC optimized for long-range couplings ( J = 8 Hz) to map the quaternary carbons (C-4, C-5, C-7, C-4')[11].

Step 2: Empirical Software Screening (The Fast Check)

  • Input the .mol or .sdf file of 5,7-dihydroxy-4'-methoxyflavanone into your prediction software.

  • Overlay the predicted spectrum with the experimental FID.

  • Flag any carbon shift with a deviation > 2.0 ppm. For isosakuranetin, pay close attention to C-5 and C-7, as tautomeric or hydrogen-bonding effects often confuse empirical algorithms.

Step 3: QM Validation for Ambiguous Signals (The Ultimate Arbiter)

  • Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify low-energy conformers of isosakuranetin[7].

  • Optimize geometries at the DFT level (e.g., B3LYP/6-31G(d)).

  • Calculate NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level with a PCM solvent model.

  • Apply Boltzmann weighting to average the shifts across all populated conformers at 298K. Compare these refined values against the flagged anomalies from Step 2.

Workflow Visualization

NMR_Validation Acq 1. NMR Data Acquisition (1D & 2D NMR) Comp 3. Shift Comparison (Exp vs Pred) Acq->Comp Emp 2. Empirical Prediction (HOSE/Neural Nets) Emp->Comp Dec Deviation > 2.0 ppm? Comp->Dec QM 4. QM Calculation (DFT/GIAO & Boltzmann) Dec->QM Yes (Anomalies Found) Val 5. Final Validated Assignment Dec->Val No (High Confidence) QM->Val

Self-validating NMR workflow combining empirical screening with QM calculation for anomaly resolution.

Conclusion & Recommendations

For routine verification of known isosakuranetin batches, Automated Empirical Software combined with basic 1D NMR is sufficient and highly cost-effective. However, when isolating isosakuranetin from a novel natural source (e.g., Baccharis polycephala[3] or Cyclotrichium origanifolium[10]) or when establishing primary reference standards for pharmacokinetic assays[5], a hybrid approach utilizing 2D NMR and QM calculations is non-negotiable to prevent stereochemical and regiochemical misassignments.

Sources

Comparative

reference standards for purity testing of 5,7-Dihydroxy-4'-methoxyflavanone

Title: Analytical Purity and Reference Standard Selection for 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin): A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter discrepancies i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Purity and Reference Standard Selection for 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin): A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter discrepancies in quantitative biological assays that trace back to a single, overlooked variable: the integrity of the reference standard. For 5,7-Dihydroxy-4'-methoxyflavanone—commonly known as Isosakuranetin (CAS 480-43-3)—selecting the correct reference standard and validating its purity is paramount. Isosakuranetin is a potent monomethoxyflavanone with significant pharmacological potential, notably acting as the highly permeable, bioactive aglycone of the prodrug Poncirin1[1].

Mechanistic Causality: The Prodrug Paradigm Understanding the pharmacokinetics of Isosakuranetin dictates our analytical requirements. In vivo, the flavanone glycoside Poncirin undergoes deglycosylation by gut microbiota (specifically Bacteroides spp.) to yield Isosakuranetin 1[1]. This aglycone exhibits superior lipophilicity, driving systemic absorption and downstream biological effects such as MITF upregulation 2[2].

MetabolicPathway A Poncirin (Prodrug) Flavanone Glycoside B Gut Microbiota Cleavage (Bacteroides spp.) A->B C Isosakuranetin (Aglycone) 5,7-Dihydroxy-4'-methoxyflavanone B->C D Systemic Circulation (High Lipophilicity) C->D E Biological Targets (MITF Upregulation) D->E

Pharmacokinetic conversion of Poncirin to Isosakuranetin and systemic activation.

Comparative Analysis of Commercial Reference Standards When establishing a calibration curve, the absolute purity of the reference standard directly dictates the accuracy of your quantitation. A standard with 95% purity introduces a 5% systematic error into every downstream calculation if not properly corrected using absolute assay values.

Below is an objective comparison of leading commercial alternatives for Isosakuranetin:

SupplierProduct LineClaimed Assay / PurityOptimal Application
Extrasynthese Analytical Standard (1122 S)≥99% (HPLC)Quantitative titration & absolute assay calibration 3[3].
ChemFaces Reference Standard (CFN98743)>98% (HPLC)Pharmacological research and in vitro screening4[4].
Sigma-Aldrich phyproof® Primary Standard≥95.0% (HPLC)Food & beverage analysis, routine QA/QC5[5].
Carl ROTH ROTICHROM® HPLCHigh PurityChromatographic peak identification & retention time mapping6[6].

Scientific Insight: For rigorous pharmacokinetic (PK) studies, I strongly recommend utilizing standards with ≥99% purity (e.g., Extrasynthese) to eliminate matrix interference and ensure the reliability of the w/w absolute assay 3[3].

Self-Validating Experimental Protocols for Purity Assessment To establish a self-validating system, purity must be assessed on two fronts: Chemical Purity (absence of structurally related flavonoids like unmethylated naringenin) and Enantiomeric Purity (ratio of 2S to 2R isomers). Isosakuranetin possesses a chiral center at C-2, meaning biological samples may contain a mixture of enantiomers that exhibit distinct disposition profiles 7[7].

PurityWorkflow S1 Reference Standard Selection & Preparation S2 Chromatographic Separation (Achiral C18 / Chiral AD-RH) S1->S2 S3 UV-DAD Detection (λ = 286 nm) S2->S3 S4 S4 S3->S4

Self-validating chromatographic workflow for Isosakuranetin purity assessment.

Protocol 1: Achiral RP-HPLC for Chemical Purity

Causality: A reverse-phase C18 column is selected to interact with the hydrophobic 4'-methoxy group. The addition of 0.2% phosphoric acid to the mobile phase suppresses the ionization of the 5,7-hydroxyl groups, preventing peak tailing and ensuring sharp, quantifiable peaks4[4].

  • Standard Preparation: Dissolve 1.0 mg of Isosakuranetin in 1 mL of HPLC-grade methanol (or DMSO for stock, diluted in mobile phase).

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile and 0.2% Aqueous Phosphoric Acid (35:65 v/v).

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) maintained at room temperature. Set the flow rate to 1.0 mL/min.

  • Detection: Monitor UV absorbance at 288 nm (the λmax for the conjugated flavanone backbone) 4[4].

  • Validation: Calculate chromatographic purity via peak area normalization. Ensure all impurity peaks are resolved at the 0.1% level.

Protocol 2: Stereospecific Chiral HPLC for Enantiomeric Purity

Causality: To separate the (2S) and (2R) enantiomers, an amylose-based chiral stationary phase (Chiralpak AD-RH) is required. A 100% methanol mobile phase (polar organic mode) provides the optimal hydrogen-bonding environment for stereospatial recognition 7[7].

  • Sample Preparation: Dilute the racemic or enantiopure standard in 100% HPLC-grade methanol. Spike with 7-ethoxycoumarin as an internal standard to correct for injection variability.

  • Mobile Phase: 100% HPLC-grade methanol.

  • Chromatography: Inject onto a Chiralpak AD-RH column. Maintain a low flow rate of 0.40 mL/min to maximize interaction time with the chiral stationary phase.

  • Detection: Monitor at 286 nm 7[7].

  • Validation: Verify baseline separation. A 13-minute retention time difference between enantiomers is expected under these conditions, yielding a highly reproducible assay with <15% CV 7[7].

Quantitative Data Presentation The following table summarizes the expected chromatographic performance metrics based on the validated protocols:

ParameterAchiral RP-HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Purity)
Stationary Phase C18 (250 x 4.6 mm, 5 µm)Chiralpak AD-RH
Mobile Phase Acetonitrile : 0.2% H₃PO₄ (35:65)100% Methanol
Flow Rate 1.0 mL/min0.40 mL/min
Detection Wavelength 288 nm286 nm
Linearity Range 1.0 - 100 µg/mL0.5 - 100.0 µg/mL
Limit of Quantitation < 1.0 µg/mL0.5 µg/mL
Extraction Efficiency N/A (Direct Injection)> 88.0% (from biological matrix)

Conclusion The integrity of Isosakuranetin purity testing relies heavily on the synergy between high-quality reference standards and mechanistically sound chromatographic methods. By utilizing >98% pure standards and employing both achiral and stereospecific HPLC workflows, researchers can ensure robust, self-validating data for complex pharmacokinetic and pharmacological evaluations.

References

  • Carl ROTH. "Isosakuranetin, CAS No. 480-43-3 | Further Reference Substances for HPLC".[Link]

  • Yáñez, J. A., et al. (NIH PMC). "Stereospecific high-performance liquid chromatographic assay of isosakuranetin in rat urine".[Link]

  • NIH PubChem. "Isosakuranetin | C16H14O5 | CID 160481".[Link]

Sources

Validation

A Comparative Analysis of Estrogen Receptor Binding Affinity: Isosakuranetin vs. Naringenin

This guide provides an in-depth, objective comparison of the binding affinities of two prominent flavanones, Isosakuranetin and Naringenin, to the estrogen receptor (ER) subtypes, ERα and ERβ. This document is intended f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the binding affinities of two prominent flavanones, Isosakuranetin and Naringenin, to the estrogen receptor (ER) subtypes, ERα and ERβ. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and pharmacology. We will delve into the experimental data, outline the methodologies for assessing binding affinity, and explore the structure-activity relationships that govern these interactions.

Introduction to Isosakuranetin, Naringenin, and Estrogen Receptors

Isosakuranetin and Naringenin are naturally occurring flavonoids, a class of polyphenolic compounds found in various plants, including citrus fruits.[1][2][3] These compounds are classified as phytoestrogens due to their structural similarity to the endogenous estrogen, 17β-estradiol (E2), which allows them to interact with estrogen receptors.[4] The modulation of estrogen receptor activity is a cornerstone of therapeutic strategies for a range of conditions, from hormone-dependent cancers to osteoporosis.[2][3][5]

The biological effects of estrogens are primarily mediated by two receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[6][7] These receptors belong to the nuclear receptor superfamily and function as ligand-activated transcription factors.[1]

  • ERα is predominantly expressed in the uterus, mammary glands, and ovaries, where its activation is linked to cellular proliferation.[8]

  • ERβ is found in the colon, brain, and ovarian granulosa cells, and its activation is often associated with anti-proliferative and apoptotic effects.[6][8][9]

Given their differential tissue expression and often opposing physiological roles, the development of subtype-selective ER modulators is a significant goal in drug discovery. This guide will compare the binding profiles of Isosakuranetin and Naringenin to these two critical receptor subtypes.

Comparative Binding Affinity: Experimental Evidence

The binding affinity of a ligand for its receptor is a critical parameter that dictates its biological activity. It is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). A lower value indicates a higher affinity.

Recent studies have begun to elucidate the specific binding characteristics of Isosakuranetin. In a screen of 224 flavonoids, Isosakuranetin was identified as an activator of both ERα and ERβ.[1] The study reported similar EC50 values for induced array formation for both receptors, suggesting a lack of strong subtype selectivity in this particular assay.[1]

Naringenin, on the other hand, has been more extensively studied. While it binds to both receptors, multiple sources suggest it has a higher affinity for ERβ.[6][10] This preferential binding is a key characteristic of Naringenin's bioactivity. Although its affinity is considerably lower than that of the natural ligand 17β-estradiol, its presence in the diet can lead to physiologically relevant concentrations.[11] Some studies have described Naringenin as a partial agonist or a competitive antagonist depending on the cellular context and the presence of other estrogens.[12]

CompoundReceptor SubtypeReported Activity (EC50/IC50)Key Findings
Isosakuranetin ERα147.88 nM (EC50, array formation)Similar affinity for both ERα and ERβ in array formation assays.[1]
ERβ143.12 nM (EC50, array formation)
Naringenin ERαWeaker affinity compared to ERβGenerally displays weaker binding to ERα.[8]
ERβHigher affinity compared to ERαPreferentially binds to and activates ERβ, promoting apoptotic processes in some contexts.[6]

Expert Interpretation: The available data suggests that while both flavanones interact with estrogen receptors, Naringenin exhibits a more pronounced selectivity for ERβ. Isosakuranetin, in contrast, appears to be a more balanced activator of both subtypes, at least in the context of receptor-DNA array formation. This distinction is crucial for researchers considering these compounds for applications where subtype-specific effects are desired.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of compounds like Isosakuranetin and Naringenin, a competitive radioligand binding assay is a standard and robust method.[7][13] This assay measures the ability of a test compound to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor.

Principle: A fixed concentration of estrogen receptors and radiolabeled estradiol ([³H]-E2) are incubated with increasing concentrations of the unlabeled test compound (the "competitor"). As the concentration of the competitor increases, it displaces more of the [³H]-E2 from the receptor. The concentration of the test compound that displaces 50% of the bound [³H]-E2 is its IC50 value.[13][14]

Step-by-Step Methodology
  • Receptor Preparation:

    • Prepare cytosol containing estrogen receptors, typically from the uteri of ovariectomized rats, as this tissue is rich in ERα.[7][13] Alternatively, purified recombinant human ERα or ERβ can be used for subtype-specific assays.

    • The protein concentration of the cytosol preparation should be determined to ensure consistency between assays.[13]

  • Assay Buffer Preparation:

    • Prepare a suitable assay buffer, such as a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[13]

  • Preparation of Ligands:

    • Prepare a stock solution of the radioligand, [³H]-17β-estradiol, and dilute it in the assay buffer to a final concentration of approximately 0.5-1.0 nM.[13]

    • Prepare serial dilutions of the unlabeled test compounds (Isosakuranetin, Naringenin) and a reference compound (unlabeled 17β-estradiol) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).[13]

  • Incubation:

    • Set up assay tubes for total binding (receptor + [³H]-E2), non-specific binding (receptor + [³H]-E2 + a 100-fold excess of unlabeled E2), and competitive binding (receptor + [³H]-E2 + varying concentrations of the test compound).[14]

    • Incubate all tubes, typically for 16-20 hours at 4°C, to allow the binding to reach equilibrium.[7]

  • Separation of Bound and Free Ligand:

    • Add an ice-cold slurry of hydroxylapatite (HAP) to each tube.[13][14] The HAP binds the receptor-ligand complexes.

    • Incubate on ice with intermittent vortexing, then centrifuge to pellet the HAP.

    • Wash the pellets with assay buffer to remove any unbound radioligand.[14]

  • Quantification and Data Analysis:

    • Resuspend the final HAP pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specifically bound [³H]-E2 against the log concentration of the competitor.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each test compound.[13]

Workflow Visualization

ER_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor (e.g., Uterine Cytosol) A1 Incubate: Receptor + [3H]-E2 + Competitor P1->A1 P2 Prepare Assay Buffer (e.g., TEDG) P2->A1 P3 Prepare Ligands (Radiolabeled & Competitors) P3->A1 A2 Separate Bound/Free (Hydroxylapatite) A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC50 Value (Non-linear Regression) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Consequences

Binding of a ligand, such as Isosakuranetin or Naringenin, to an estrogen receptor initiates a cascade of molecular events. Upon activation, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[1]

  • Genomic Pathway: In the classical "genomic" pathway, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[1]

  • Non-Genomic Pathway: Estrogens can also elicit rapid, "non-genomic" effects by activating signaling pathways at the plasma membrane.[11] For instance, Naringenin has been shown to induce ERα depalmitoylation, which prevents its association with membrane signaling proteins and alters downstream pathways like ERK/MAPK and PI3K/AKT.[5][11]

The ultimate biological response depends on the specific ligand, the receptor subtype (ERα or ERβ), the cellular context, and the relative balance between these genomic and non-genomic pathways.

Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus memER Membrane ER G_protein G-proteins memER->G_protein Kinase_Cascade Kinase Cascades (e.g., ERK, PI3K) G_protein->Kinase_Cascade Transcription Gene Transcription Kinase_Cascade->Transcription Crosstalk Response Cellular Response Kinase_Cascade->Response Rapid Effects Ligand Ligand (e.g., Naringenin) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Protein->Response

Caption: Simplified overview of estrogen receptor signaling pathways.

Structure-Activity Relationship (SAR)

The subtle differences in the chemical structures of Isosakuranetin and Naringenin are responsible for their distinct binding profiles.

  • Naringenin: Possesses hydroxyl groups at positions 4', 5, and 7. These hydroxyl groups are crucial for forming hydrogen bonds within the ligand-binding pocket of the estrogen receptors, anchoring the molecule in place.

  • Isosakuranetin: Is the 4'-O-methyl ether of Naringenin. The hydroxyl group at the 4' position on the B-ring is replaced by a methoxy group.

This single methylation event is significant. The ligand-binding pocket of ERβ is slightly larger than that of ERα. The presence of the bulkier methoxy group in Isosakuranetin may alter its fit and bonding pattern within the receptor pockets compared to the hydroxyl group of Naringenin. While the hydroxyl group of Naringenin can act as both a hydrogen bond donor and acceptor, the methoxy group of Isosakuranetin can only function as a hydrogen bond acceptor. This change can fundamentally alter the interaction landscape, potentially explaining the observed differences in binding affinity and subtype selectivity.

Conclusion

This guide has provided a comparative analysis of the estrogen receptor binding affinities of Isosakuranetin and Naringenin, grounded in experimental data and established methodologies.

  • Both Isosakuranetin and Naringenin are phytoestrogens that bind to and activate both ERα and ERβ.

  • Naringenin demonstrates a preferential binding affinity for ERβ over ERα, a characteristic that may underlie some of its protective, anti-proliferative effects noted in various studies.[6]

  • Isosakuranetin appears to bind to ERα and ERβ with similar affinity , suggesting it may act as a more balanced ER activator.[1]

  • The structural difference—a single methoxy group substitution in Isosakuranetin—is the likely determinant of these distinct binding profiles.

The choice between these two flavanones for research or therapeutic development should be guided by the desired downstream biological effect and the target receptor subtype. The higher affinity of Naringenin for ERβ makes it an interesting candidate for applications where selective ERβ activation is beneficial. Conversely, Isosakuranetin may be more suitable for contexts where dual activation of both receptors is required. Further research, employing standardized binding and functional assays, will continue to refine our understanding of these and other promising natural compounds.

References

  • National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]

  • Madak-Erdogan, Z., et al. (2024, February 20). Characterization of flavonoids with potent and subtype-selective actions on estrogen receptors alpha and beta. PMC. Retrieved from [Link]

  • Kuiper, G. G., et al. (2022, October 5). Fermentation Extract of Naringenin Increases the Expression of Estrogenic Receptor β and Modulates Genes Related to the p53 Signalling Pathway, miR-200c and miR-141 in Human Colon Cancer Cells Exposed to BPA. MDPI. Retrieved from [Link]

  • Acconcia, F., et al. (2008, January 31). The Nutritional Flavanone Naringenin Triggers Antiestrogenic Effects by Regulating Estrogen Receptor-Palmitoylation. Molecular Endocrinology. Retrieved from [Link]

  • Ponte, L. G. S., et al. (2024, June 18). Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeut. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico analysis of Naringenin and its O-alkyl derivatives for its potential binding with Estrogen Receptor- α. Retrieved from [Link]

  • Acconcia, F., et al. (2008, May 15). The nutritional flavanone naringenin triggers antiestrogenic effects by regulating estrogen receptor alpha-palmitoylation. PubMed. Retrieved from [Link]

  • Blair, R. M., et al. (2000, March 15). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Oxford Academic. Retrieved from [Link]

  • S. S. L., et al. (n.d.). a Molecul and its nan lar dockin no-structur ng and cyto red lipid c otoxicity i carriers in interaction ERα posi ns of narin i. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]

  • Marino, M., et al. (2022, December 13). Mechanism Underlying Naringenin Hypocholesterolemic Effects: Involvement of Estrogen Receptor α Subtype. MDPI. Retrieved from [Link]

  • Frontiers. (2021, July 21). Ligand Binding Domain of Estrogen Receptor Alpha Preserve a Conserved Structural Architecture Similar to Bacterial Taxis Receptors. Retrieved from [Link]

  • National Toxicology Program. (2013, January 23). In Vitro Tox Study Report: Estrogen Receptor Binding (Rat Uterine Cytosol). Retrieved from [Link]

  • Marino, M., et al. (2022, December 13). Mechanism Underlying Naringenin Hypocholesterolemic Effects: Involvement of Estrogen Receptor α Subtype. PubMed. Retrieved from [Link]

  • OUCI. (n.d.). Fermentation Extract of Naringenin Increases the Expression of Estrogenic Receptor β and Modulates Genes Related to the…. Retrieved from [Link]

  • Powers, M., et al. (2017, April 5). Naringenin Inhibits Proliferation and Survival of Tamoxifen‐ Resistant Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Fermentation Extract of Naringenin Increases the Expression of Estrogenic Receptor β and Modulates Genes Related to the p53 Signalling Pathway, miR-200c and miR-141 in Human Colon Cancer Cells Exposed to BPA. Retrieved from [Link]

  • Mohammadi, S., et al. (n.d.). Effects of Naringenin (NG) as an Anti- Proliferative and Anti-Apoptotic Factor on ER Alpha and ER Beta in PCOS. PMC. Retrieved from [Link]

  • Bolton, J. L., et al. (n.d.). SAR Study on Estrogen Receptor α/β Activity of (Iso)flavonoids: Importance of Prenylation, C-ring (Un)Saturation, and Hydroxyl Substituents. PMC. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Antioxidant Capacity of Isosakuranetin and Trolox

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of the antioxidant capacity of the flavonoid Isosakuranetin against...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the antioxidant capacity of the flavonoid Isosakuranetin against Trolox, the gold-standard reference compound. This document moves beyond a simple listing of data points to explain the causality behind experimental choices and provides detailed, validated protocols for researchers to replicate and verify these findings.

Introduction: The Antioxidant Landscape

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a key factor in the pathogenesis of numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. In the quest for novel therapeutic agents, the evaluation of the antioxidant potential of natural compounds is a critical step.

Isosakuranetin , a flavanone found in citrus fruits and various medicinal plants like Chromolaena odorata, has garnered interest for its diverse biological activities, including its potential to modulate oxidative stress.[1][2] It is known to block hydrogen peroxide-induced increases in ROS in cellular models.[1][3]

Trolox , a water-soluble analog of vitamin E, is widely accepted as a benchmark for antioxidant capacity.[4] Its well-characterized reactivity against various radicals makes it an ideal standard for comparative studies using common in vitro assays.

This guide will benchmark the antioxidant capacity of Isosakuranetin against Trolox using three standard assays: DPPH, ABTS, and ORAC.

Understanding the Assays: Mechanisms of Action

The choice of antioxidant assay is critical, as different methods rely on distinct chemical principles. A multi-assay approach provides a more comprehensive antioxidant profile.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a deep violet-colored molecule. The reduction of DPPH to its non-radical form, DPPH-H, results in a color change to pale yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant power. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are biologically relevant ROS. The antioxidant's capacity to quench these radicals is quantified by measuring the preservation of the fluorescent signal over time.

Comparative Antioxidant Capacity: Isosakuranetin vs. Trolox

Direct, quantitative comparisons of pure Isosakuranetin's antioxidant capacity against Trolox in the literature are limited. However, studies on plant extracts rich in Isosakuranetin and related flavonoids provide valuable insights into its potential.

Antioxidant AssayIsosakuranetinTroloxKey Findings
DPPH Radical Scavenging Activity (IC50) Data for pure compound not available in searched literature. Extracts of Chromolaena odorata, known to contain Isosakuranetin, exhibit significant DPPH scavenging activity.~56 µM[3]While a direct IC50 for pure Isosakuranetin is not readily available, the noted activity in Isosakuranetin-containing extracts suggests its contribution to their overall antioxidant effect.
ABTS Radical Scavenging Activity (IC50) Data for pure compound not available in searched literature. A related flavanone, Odoratenin, isolated from the same plant as Isosakuranetin, showed an IC50 of 23.74 µM.[2][5]~31.32 µM[5]The potent activity of a structurally similar flavanone from the same source suggests that Isosakuranetin likely possesses significant ABTS radical scavenging capabilities.
ORAC (Oxygen Radical Absorbance Capacity) Data for pure compound not available in searched literature. A sweet cherry extract containing Isosakuranetin demonstrated a high ORAC value of 7611 µmol TE/g.[6]N/A (Used as the standard for expressing results)The high ORAC value of an Isosakuranetin-containing extract indicates a strong capacity to neutralize peroxyl radicals, a key indicator of protective effects against lipid peroxidation.

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents.

Experimental Protocols

The following are detailed, step-by-step methodologies for the DPPH, ABTS, and ORAC assays, designed for a 96-well microplate format to ensure high-throughput and reproducibility.

DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate reader.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 100 µL of DPPH Solution P1->A2 P2 Prepare Serial Dilutions of Isosakuranetin & Trolox A1 Add 100 µL of Sample/ Standard to Wells P2->A1 A3 Incubate 30 min in the Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 C1 Calculate % Inhibition A4->C1 C2 Determine IC50 Value C1->C2 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare ABTS Radical Solution (7 mM ABTS + 2.45 mM K2S2O8) P2 Incubate 12-16h in the Dark P1->P2 P3 Dilute ABTS Solution to Absorbance of 0.7 at 734 nm P2->P3 A2 Add 180 µL of Diluted ABTS Solution P3->A2 P4 Prepare Serial Dilutions of Isosakuranetin & Trolox A1 Add 20 µL of Sample/ Standard to Wells P4->A1 A3 Incubate 6 min A2->A3 A4 Measure Absorbance at 734 nm A3->A4 C1 Calculate % Inhibition A4->C1 C2 Determine TEAC Value C1->C2 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Fluorescein Solution A2 Add 150 µL of Fluorescein Solution P1->A2 P2 Prepare AAPH Solution (Freshly Prepared) A4 Add 25 µL of AAPH Solution P2->A4 P3 Prepare Serial Dilutions of Isosakuranetin & Trolox A1 Add 25 µL of Sample/ Standard to Wells P3->A1 A3 Incubate at 37°C A2->A3 A3->A4 A5 Measure Fluorescence Kinetically A4->A5 C1 Calculate Area Under the Curve (AUC) A5->C1 C2 Determine Net AUC C1->C2 C3 Calculate ORAC Value (µmol TE/g) C2->C3 cluster_isosakuranetin Isosakuranetin cluster_trolox Trolox I T

Sources

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